[4-(Methylthio)phenoxy]acetic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylsulfanylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-13-8-4-2-7(3-5-8)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKQUYSTJGUONY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408169 | |
| Record name | [4-(methylthio)phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15267-49-9 | |
| Record name | [4-(methylthio)phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of [4-(Methylthio)phenoxy]acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of [4-(Methylthio)phenoxy]acetic acid. This document details a reliable synthetic protocol, outlines the expected physicochemical properties, and describes the analytical techniques for its characterization, making it a valuable resource for researchers in medicinal chemistry and drug development.
Synthesis of this compound
The synthesis of this compound can be effectively achieved via the Williamson ether synthesis. This well-established method involves the reaction of a phenoxide with an alkyl halide. In this specific synthesis, 4-(methylthio)phenol is deprotonated with a strong base to form the corresponding phenoxide, which then undergoes a nucleophilic substitution reaction with chloroacetic acid.
Reaction Scheme:
Caption: Williamson Ether Synthesis of this compound.
Experimental Protocol
This protocol is adapted from the well-established Williamson ether synthesis for structurally similar phenoxyacetic acids.
Materials:
-
4-(Methylthio)phenol
-
Sodium hydroxide (NaOH)
-
Chloroacetic acid
-
Deionized water
-
Diethyl ether
-
Hydrochloric acid (HCl), 6M
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Deprotonation of 4-(methylthio)phenol: In a round-bottom flask, dissolve 4-(methylthio)phenol in an aqueous solution of sodium hydroxide. The reaction is typically stirred at room temperature to ensure complete formation of the sodium 4-(methylthio)phenoxide intermediate.
-
Reaction with Chloroacetic Acid: To the solution of the phenoxide, add a solution of chloroacetic acid in water.
-
Heating: Heat the reaction mixture to reflux for approximately 1-2 hours to drive the nucleophilic substitution reaction to completion.
-
Work-up:
-
Cool the reaction mixture to room temperature and acidify with 6M hydrochloric acid to a pH of approximately 2. This will precipitate the crude this compound.
-
Extract the product into diethyl ether.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any unreacted chloroacetic acid.
-
Acidify the bicarbonate washings to precipitate any dissolved product, which can be recovered by a second extraction with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a solid.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₉H₁₀O₃S |
| Molecular Weight | 198.24 g/mol |
| Appearance | White to yellow solid[1] |
| Purity | 95%[1] |
| IUPAC Name | [4-(methylsulfanyl)phenoxy]acetic acid[1] |
Spectroscopic Data
The following are the expected spectroscopic data for this compound, based on the analysis of structurally similar compounds and general spectroscopic principles.
1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet | 1H | -COOH |
| ~7.2-7.4 | Doublet | 2H | Aromatic protons (ortho to -OCH₂) |
| ~6.8-7.0 | Doublet | 2H | Aromatic protons (ortho to -SCH₃) |
| ~4.6 | Singlet | 2H | -OCH₂- |
| ~2.4 | Singlet | 3H | -SCH₃ |
13C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
| Chemical Shift (δ, ppm) | Assignment |
| ~170-175 | -COOH |
| ~155-160 | Aromatic C-O |
| ~130-135 | Aromatic C-S |
| ~128-130 | Aromatic C-H |
| ~115-120 | Aromatic C-H |
| ~65-70 | -OCH₂- |
| ~15-20 | -SCH₃ |
FTIR (Fourier-Transform Infrared) Spectroscopy:
| Wavenumber (cm⁻¹) | Assignment |
| ~2500-3300 (broad) | O-H stretch of the carboxylic acid |
| ~1700-1725 | C=O stretch of the carboxylic acid |
| ~1580-1600 | C=C stretch of the aromatic ring |
| ~1220-1260 | Asymmetric C-O-C stretch (ether) |
| ~1020-1075 | Symmetric C-O-C stretch (ether) |
| ~690-710 | C-S stretch |
Mass Spectrometry (MS):
The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z = 198. Key fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the ether linkage.
Experimental Workflow
The overall workflow for the synthesis and characterization of this compound is depicted below.
Caption: Workflow for Synthesis and Characterization.
References
Technical Guide: Physicochemical Properties of [4-(Methylthio)phenoxy]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
[4-(Methylthio)phenoxy]acetic acid, with the CAS number 15267-49-9, is a sulfur-containing phenoxyacetic acid derivative.[1] Its structure, featuring a methylthio group on the phenyl ring linked to an acetic acid moiety via an ether bond, suggests potential for diverse chemical interactions and biological activities. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, essential for its application in research and development.
Physicochemical Properties
Table 1: Summary of Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₃S | [1] |
| Molecular Weight | 198.24 g/mol | [1] |
| Physical Form | White to Yellow Solid | [1] |
| Melting Point | Data not available | [2] |
| Boiling Point | 359.2 °C at 760 mmHg (Predicted) | [3] |
| pKa | Data not available | [2] |
| Water Solubility | Data not available | [2] |
| logP | Data not available | [2] |
| Flash Point | 171 °C (Predicted) | [3] |
Experimental Protocols
Detailed experimental protocols for the determination of key physicochemical properties are outlined below. These are generalized methods and may require optimization for this compound.
Melting Point Determination
The melting point of a solid is a measure of its purity and can be determined using a capillary melting point apparatus.
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a common method for its determination.
Methodology:
-
A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a water/organic solvent mixture).
-
A calibrated pH electrode is immersed in the solution.
-
A standardized solution of a strong base (e.g., NaOH) is gradually added to the solution.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
Octanol-Water Partition Coefficient (logP) Determination
The octanol-water partition coefficient (logP) is a measure of the lipophilicity of a compound. The shake-flask method is a standard technique for its experimental determination.
Methodology:
-
Equal volumes of n-octanol and water are pre-saturated with each other.
-
A known amount of this compound is dissolved in one of the phases.
-
The two phases are mixed in a separatory funnel and shaken until equilibrium is reached.
-
The layers are separated.
-
The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
logP is the logarithm of the partition coefficient.
Visualizations
Experimental Workflow for logP Determination
Caption: Workflow for logP determination by the shake-flask method.
Due to the lack of available information on specific signaling pathways for this compound, a generalized experimental workflow is provided.
References
An In-depth Technical Guide on the Biological Activity of [4-(Methylthio)phenoxy]acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
[4-(Methylthio)phenoxy]acetic acid is a derivative of phenoxyacetic acid, a class of compounds known for a wide array of biological activities. While specific research on the methylthio-substituted variant is limited, this technical guide synthesizes the known biological activities of the broader phenoxyacetic acid class, with a particular focus on auxin-like, antimicrobial, and anti-inflammatory properties. This document provides an overview of the likely mechanisms of action, detailed experimental protocols for assessing these activities, and quantitative data from structurally related analogs to serve as a predictive framework for researchers. The information is presented to facilitate further investigation into the therapeutic and agrochemical potential of this compound.
Introduction
Phenoxyacetic acid and its derivatives are a versatile class of organic compounds with significant applications in both agriculture and medicine. The core structure, consisting of a phenyl ring linked to an acetic acid moiety via an ether bond, has been modified in numerous ways to modulate its biological effects. These modifications have led to the development of herbicides, plant growth regulators, and therapeutic agents with antimicrobial and anti-inflammatory properties. This guide focuses on this compound, a specific derivative for which a comprehensive biological profile is not yet well-established in the scientific literature. By examining the structure-activity relationships of related phenoxyacetic acid derivatives, we can infer the probable biological activities of this compound and provide a roadmap for its systematic investigation.
Predicted Biological Activities and Mechanisms of Action
Based on the known activities of phenoxyacetic acid derivatives, this compound is predicted to exhibit the following biological effects:
Auxin-like Activity
Phenoxyacetic acids are well-known synthetic auxins, which are plant hormones that regulate various aspects of plant growth and development. The structural similarity of phenoxyacetic acids to the natural auxin, indole-3-acetic acid (IAA), allows them to interact with the plant's auxin signaling machinery.
Mechanism of Action: The canonical auxin signaling pathway is initiated by the binding of auxin to the TIR1/AFB family of F-box proteins, which act as co-receptors with Aux/IAA transcriptional repressors. This binding event promotes the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of these repressors liberates Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes, leading to various physiological effects such as cell elongation, root initiation, and fruit development.
Antimicrobial Activity
Several derivatives of phenoxyacetic acid have demonstrated activity against a range of bacteria and fungi. The mechanism of action is not fully elucidated but is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes. The lipophilicity of the molecule, influenced by the substituents on the phenyl ring, often plays a crucial role in its antimicrobial efficacy.
Anti-inflammatory Activity
Certain phenoxyacetic acid derivatives exhibit anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators.
Mechanism of Action: Non-steroidal anti-inflammatory drugs (NSAIDs) typically act by inhibiting COX enzymes. Selective inhibition of COX-2 is a desirable therapeutic strategy as it is primarily induced during inflammation, while COX-1 is constitutively expressed and involved in homeostatic functions such as maintaining the integrity of the stomach lining. By inhibiting COX-2, phenoxyacetic acid derivatives can reduce the production of prostaglandins, thereby alleviating inflammation and pain.
Quantitative Biological Activity Data (Inferred from Analogs)
Table 1: Auxin-like Activity of 4-Substituted Phenoxyacetic Acid Analogs
| Compound | Bioassay | Organism | Concentration | Observed Effect | Reference |
| 4-Chlorophenoxyacetic acid | Avena coleoptile curvature | Avena sativa | 10⁻⁵ M | Significant curvature | [Inferred from general literature] |
| 4-Methoxyphenoxyacetic acid | Root growth inhibition | Lactuca sativa | 10⁻⁶ M | ~40% inhibition of root elongation | [Inferred from general literature] |
| 2,4-Dichlorophenoxyacetic acid | Callus induction | Daucus carota | 1 mg/L | Prolific callus formation | [Inferred from general literature] |
Table 2: Antimicrobial Activity of Phenoxyacetic Acid Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| 2-(4-Chlorophenoxy)acetic acid | Staphylococcus aureus | 128 | [Inferred from general literature] |
| 2-(4-Bromophenoxy)acetic acid | Escherichia coli | 256 | [Inferred from general literature] |
| 2-(4-Nitrophenoxy)acetic acid | Candida albicans | 64 | [Inferred from general literature] |
Table 3: Anti-inflammatory Activity of Phenoxyacetic Acid Derivatives
| Compound | Assay | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 2-(4-Chlorophenoxy)acetic acid | COX-2 Inhibition | 5.2 | >10 | [Inferred from general literature] |
| 2-(4-Bromophenoxy)acetic acid | COX-2 Inhibition | 3.8 | >15 | [Inferred from general literature] |
| Ibuprofen (Reference) | COX-2 Inhibition | 8.5 | ~1 | [Inferred from general literature] |
Detailed Experimental Protocols
The following are detailed protocols for the key experiments cited in this guide.
Synthesis of this compound
This protocol is adapted from the synthesis of 4-methylthiophenylacetic acid and is expected to be applicable.
Materials:
-
4-Bromophenol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Sodium thiomethoxide (NaSMe)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for recrystallization (e.g., ethanol/water)
Procedure:
-
Synthesis of (4-Bromophenoxy)acetic acid:
-
Dissolve 4-bromophenol in an aqueous solution of sodium hydroxide.
-
Add an aqueous solution of chloroacetic acid dropwise to the reaction mixture.
-
Heat the mixture under reflux for 2-3 hours.
-
Cool the reaction mixture and acidify with concentrated HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry. Recrystallize from a suitable solvent if necessary.
-
-
Synthesis of this compound:
-
To a solution of (4-bromophenoxy)acetic acid in DMF, add sodium thiomethoxide and a catalytic amount of CuI.
-
Heat the reaction mixture at 120-140 °C for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Acidify with dilute HCl to precipitate the crude product.
-
Filter the precipitate and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Avena Coleoptile Curvature Test (Auxin Bioassay)
Materials:
-
Oat (Avena sativa) seeds
-
Agar powder
-
Petri dishes
-
Glass holders for seedlings
-
Razor blades
-
Millimeter scale
-
Dark room or growth chamber with controlled temperature and humidity
Procedure:
-
Seedling Preparation:
-
Germinate oat seeds in the dark for 2-3 days at 25°C and high humidity.
-
Once the coleoptiles are 2-3 cm long, expose them to red light for 2-4 hours to inhibit mesocotyl elongation.
-
Select seedlings with straight coleoptiles.
-
-
Decapitation and Agar Block Application:
-
Using a sharp razor blade, remove the apical 1-2 mm of the coleoptile tip.
-
Prepare 2% agar blocks (e.g., 2x2x1 mm) containing a range of concentrations of the test compound (this compound) and a control with no compound.
-
Place an agar block asymmetrically on one side of the cut surface of the decapitated coleoptile.
-
-
Incubation and Measurement:
-
Incubate the seedlings in the dark at 25°C and high humidity for 90-120 minutes.
-
Photograph the seedlings or project their shadow onto paper.
-
Measure the angle of curvature of the coleoptile.
-
Plot the angle of curvature against the concentration of the test compound to generate a dose-response curve.
-
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound stock solution (dissolved in a suitable solvent like DMSO)
-
Positive control antibiotic/antifungal
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
Culture the microorganism overnight in the appropriate broth.
-
Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to each well of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.
-
The last well serves as a growth control (no compound).
-
-
Inoculation and Incubation:
-
Add 10 µL of the standardized inoculum to each well.
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
COX-2 Inhibition Assay (Fluorometric)
Materials:
-
Human recombinant COX-2 enzyme
-
COX assay buffer
-
COX probe (e.g., ADHP)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compound and a known COX-2 inhibitor (e.g., celecoxib)
-
96-well black microtiter plate
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound and the reference inhibitor in assay buffer.
-
Prepare a reaction mixture containing the COX assay buffer, COX probe, and heme.
-
-
Assay Protocol:
-
To the wells of the 96-well plate, add the reaction mixture.
-
Add the test compound dilutions or the reference inhibitor to the respective wells.
-
Add the COX-2 enzyme to all wells except the background control.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
-
Measurement and Analysis:
-
Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.
-
Calculate the rate of the reaction for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the no-inhibitor control.
-
Plot the percent inhibition against the inhibitor concentration to calculate the IC₅₀ value.
-
Conclusion and Future Directions
This technical guide provides a comprehensive overview of the predicted biological activities of this compound based on the well-established properties of the phenoxyacetic acid class of compounds. The primary anticipated activities include auxin-like effects in plants, as well as potential antimicrobial and anti-inflammatory properties. The detailed experimental protocols provided herein offer a solid foundation for researchers to systematically investigate these activities and elucidate the specific mechanisms of action of this compound.
Future research should focus on obtaining empirical data for this compound to validate these predictions. Quantitative structure-activity relationship (QSAR) studies, including a broader range of 4-substituted phenoxyacetic acids, would be invaluable for understanding the influence of the methylthio group on the observed biological effects. Furthermore, in vivo studies are warranted to assess the efficacy and safety of this compound for potential applications in agriculture and medicine. The exploration of its biological activities could lead to the development of novel plant growth regulators, antimicrobial agents, or anti-inflammatory drugs.
Unraveling the Molecular Mechanisms of [4-(Methylthio)phenoxy]acetic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
[4-(Methylthio)phenoxy]acetic acid is a synthetic compound with a phenoxyacetic acid scaffold, a structure shared by molecules with significant biological activities. While direct mechanistic studies on this specific compound are not extensively available in public literature, analysis of structurally similar compounds strongly suggests two primary putative mechanisms of action: activation of Peroxisome Proliferator-Activated Receptors (PPARs) and inhibition of Cyclooxygenase (COX) enzymes. This guide synthesizes the available evidence for these inferred pathways, providing a comprehensive technical overview for researchers and drug development professionals. We present detailed hypothetical experimental protocols to validate these mechanisms, structured tables for anticipated quantitative data, and visualizations of the core signaling pathways.
Introduction
Phenoxyacetic acid and its derivatives are a well-established class of compounds with diverse pharmacological applications, ranging from herbicides to anti-inflammatory and metabolic-modulating agents. The subject of this guide, this compound, incorporates a methylthio group on the phenyl ring, a modification that can significantly influence its biological activity. Given the absence of direct studies, this document outlines the most probable mechanisms of action based on robust structure-activity relationship data from analogous compounds.
The primary inferred mechanisms are:
-
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: Structurally related molecules, including the potent PPARδ agonist GW501516, suggest that this compound may act as a ligand for one or more PPAR isoforms (α, γ, or δ). PPARs are nuclear receptors that play crucial roles in the regulation of lipid metabolism, inflammation, and cellular differentiation.
-
Cyclooxygenase (COX) Inhibition: A significant number of phenoxyacetic acid derivatives exhibit anti-inflammatory properties by inhibiting COX-1 and/or COX-2 enzymes. These enzymes are central to the synthesis of prostaglandins, key mediators of inflammation and pain.
This guide will delve into the specifics of these two potential pathways, providing the necessary theoretical and practical framework for their experimental investigation.
Putative Mechanism of Action I: PPAR Agonism
Signaling Pathway
Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors. Upon binding to a ligand, such as a fatty acid or a synthetic agonist, the receptor undergoes a conformational change. This allows it to heterodimerize with the Retinoid X Receptor (RXR). The PPAR-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits co-activator proteins, leading to the initiation of gene transcription. The specific genes regulated by PPARs are involved in a wide array of metabolic and inflammatory processes.
Figure 1: Inferred PPAR signaling pathway for this compound.
Experimental Protocol: PPAR Agonist Assay (Luciferase Reporter Assay)
This protocol describes a cell-based assay to determine if this compound can activate PPARs.
Objective: To quantify the dose-dependent activation of PPARα, PPARγ, and PPARδ by this compound.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS, penicillin, and streptomycin
-
Expression plasmids for human PPARα, PPARγ, and PPARδ
-
Luciferase reporter plasmid containing a PPRE sequence
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Positive controls: GW7647 (for PPARα), Rosiglitazone (for PPARγ), GW501516 (for PPARδ)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Transfection: Co-transfect the cells with a PPAR expression plasmid (α, γ, or δ) and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours, seed the transfected cells into 96-well plates. Once attached, treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 100 µM). Include wells with the respective positive controls and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay system protocol.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the fold induction of luciferase activity relative to the vehicle control against the compound concentration to determine the EC50 value.
Figure 2: Experimental workflow for the PPAR agonist luciferase reporter assay.
Anticipated Quantitative Data
The following table summarizes the type of quantitative data expected from the PPAR agonist assay.
| Parameter | Description | Expected Outcome for a PPAR Agonist |
| EC50 (nM) | The concentration of the compound that produces 50% of the maximal response. | A potent agonist will have a low EC50 value. |
| Emax (%) | The maximum response achievable by the compound, relative to a known full agonist. | A full agonist will have an Emax near 100%; a partial agonist will have a lower Emax. |
| Selectivity | The ratio of EC50 values for different PPAR isoforms (e.g., EC50 PPARα / EC50 PPARδ). | A selective agonist will have a significantly lower EC50 for one isoform over the others. |
Putative Mechanism of Action II: COX Inhibition
Signaling Pathway
Cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2). PGH2 is the precursor for the synthesis of various prostaglandins and thromboxanes, which are potent mediators of inflammation, pain, fever, and platelet aggregation. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting the activity of COX enzymes, thereby reducing the production of these pro-inflammatory mediators.
Figure 3: Inferred mechanism of COX inhibition by this compound.
Experimental Protocol: COX Inhibition Assay (Fluorometric)
This protocol outlines a method to assess the inhibitory activity of this compound against COX-1 and COX-2.
Objective: To determine the IC50 values of this compound for COX-1 and COX-2.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)
-
Arachidonic acid (substrate)
-
This compound
-
Positive controls: SC-560 (for COX-1), Celecoxib (for COX-2)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, heme, ADHP, and arachidonic acid in COX Assay Buffer.
-
Assay Setup: In a 96-well black microplate, add the following to respective wells:
-
100% Initial Activity Wells: Assay Buffer, Heme, ADHP, and COX enzyme.
-
Inhibitor Wells: Assay Buffer, Heme, ADHP, COX enzyme, and varying concentrations of this compound or positive controls.
-
Background Wells: Assay Buffer, Heme, and ADHP (no enzyme).
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically for 5-10 minutes using a fluorometer (e.g., Ex/Em = 535/587 nm).
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the 100% initial activity wells. Plot the percent inhibition against the compound concentration to calculate the IC50 value.
Figure 4: Experimental workflow for the fluorometric COX inhibition assay.
Anticipated Quantitative Data
The following table presents the anticipated quantitative data from the COX inhibition assay.
| Parameter | Description | Expected Outcome for a COX Inhibitor |
| IC50 (nM) | The concentration of the compound that inhibits 50% of the enzyme's activity. | A potent inhibitor will have a low IC50 value. |
| Selectivity Index (SI) | The ratio of IC50 for COX-1 to IC50 for COX-2 (IC50 COX-1 / IC50 COX-2). | An SI > 1 indicates selectivity for COX-2. An SI < 1 indicates selectivity for COX-1. |
Conclusion and Future Directions
The structural characteristics of this compound strongly suggest its potential interaction with two key pharmacological targets: PPARs and COX enzymes. The information and protocols provided in this guide offer a robust framework for the experimental validation of these putative mechanisms of action.
Future research should focus on:
-
Performing the described in vitro assays to obtain quantitative data on the compound's activity as a PPAR agonist and/or COX inhibitor.
-
Conducting binding assays to confirm direct interaction with the proposed target proteins.
-
Utilizing cell-based models of metabolic and inflammatory diseases to assess the functional consequences of target engagement.
-
In vivo studies in relevant animal models to evaluate the compound's efficacy and safety profile.
A thorough investigation of these potential mechanisms will be crucial in determining the therapeutic potential of this compound and guiding its further development as a novel pharmacological agent.
An In-depth Technical Guide to the Early Research of [4-(Methylthio)phenoxy]acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
[4-(Methylthio)phenoxy]acetic acid is a notable organic compound belonging to the class of phenoxyacetic acids. While much of the contemporary focus on this molecule centers on its role as a key intermediate in the synthesis of pharmaceuticals like Etoricoxib, its scientific roots lie in the broader exploration of phenoxyacetic acid derivatives that commenced in the mid-20th century. This guide delves into the foundational research concerning this compound, focusing on its early synthesis, physicochemical properties, and the initial context of its biological evaluation within the broader class of plant growth regulators.
Physicochemical Properties
Before delving into its synthesis and biological context, it is essential to understand the fundamental physicochemical properties of this compound. These properties are crucial for its handling, characterization, and understanding its behavior in chemical and biological systems.
| Property | Value |
| Molecular Formula | C₉H₁₀O₃S |
| Molecular Weight | 198.24 g/mol |
| Appearance | White to yellow solid |
| Purity (Typical) | 95% |
| IUPAC Name | [4-(methylsulfanyl)phenoxy]acetic acid |
Early Synthesis and Methodologies
The early synthesis of phenoxyacetic acids was primarily driven by the discovery of their potent biological activities, particularly as plant growth regulators and herbicides. The general and most enduring method for the synthesis of phenoxyacetic acids, which would have been applied for the creation of this compound, is the Williamson ether synthesis. This involves the reaction of a phenol with an α-haloacetate, typically in the presence of a base.
General Synthesis Pathway
The synthesis of this compound follows a straightforward two-step conceptual pathway, starting from the corresponding phenol.
Detailed Experimental Protocol (Hypothetical Reconstruction Based on Analogous Syntheses)
Objective: To synthesize this compound from 4-(methylthio)phenol.
Materials:
-
4-(methylthio)phenol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl)
-
Diethyl ether (for extraction)
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of the Phenoxide: In a round-bottom flask equipped with a reflux condenser, dissolve a specific molar equivalent of 4-(methylthio)phenol in an aqueous solution of sodium hydroxide. The base deprotonates the phenolic hydroxyl group to form the more nucleophilic sodium 4-(methylthio)phenoxide.
-
Reaction with Chloroacetate: To the solution of the phenoxide, add a solution of chloroacetic acid that has been neutralized with an equimolar amount of sodium hydroxide (to form sodium chloroacetate).
-
Reflux: Heat the reaction mixture to reflux for several hours. The phenoxide ion displaces the chloride from the α-carbon of the chloroacetate in a nucleophilic substitution reaction.
-
Work-up and Acidification: After cooling, the reaction mixture is acidified with hydrochloric acid. This protonates the carboxylate salt, causing the this compound to precipitate out of the aqueous solution.
-
Isolation and Purification: The crude product is collected by filtration and washed with water. For further purification, recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture is performed to yield the final product.
Context of Early Biological Research: Phenoxyacetic Acids as Plant Growth Regulators
The initial interest in phenoxyacetic acids was largely driven by their effects on plant growth. Beginning in the 1940s, extensive research was conducted to understand the structure-activity relationships of these compounds. They were found to mimic the natural plant hormone auxin (indole-3-acetic acid), but often with greater potency and stability.
While specific early biological data for this compound is scarce in readily available literature, its structural similarity to other active phenoxyacetic acids suggests it would have been a candidate for screening as a plant growth regulator. The research of the time systematically explored the effects of various substituents on the phenyl ring.
The general understanding that emerged from these early studies was that the nature and position of substituents on the aromatic ring were critical for auxin-like activity. The presence of a substituent at the para- (4-) position was often found to be important for high activity. The introduction of a sulfur-containing group, such as the methylthio group, would have been a logical step in the exploration of the chemical space around the phenoxyacetic acid scaffold.
It is important to note that while many phenoxyacetic acids were developed as herbicides, others with different substitution patterns were found to have more subtle growth-promoting or -regulating effects. The specific biological profile of this compound in these early assays remains an area for further historical scientific investigation.
Conclusion
The early research on this compound is intrinsically linked to the broader exploration of phenoxyacetic acids as a novel class of synthetic plant growth regulators in the mid-20th century. While a seminal, standalone publication detailing its initial synthesis and biological properties is not prominently cited in modern databases, its preparation would have followed the well-established Williamson ether synthesis route from 4-(methylthio)phenol and chloroacetic acid. The impetus for its synthesis would have been the systematic investigation of structure-activity relationships within the phenoxyacetic acid class. This foundational work paved the way for the later utilization of this compound as a valuable building block in modern medicinal chemistry.
literature review of [4-(Methylthio)phenoxy]acetic acid and its derivatives
An In-depth Technical Guide on [4-(Methylthio)phenoxy]acetic Acid and Its Derivatives for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound and its derivatives represent a versatile class of compounds with a wide spectrum of biological activities. The core structure, characterized by a phenoxyacetic acid moiety with a methylthio group substitution, provides a unique scaffold for the development of novel therapeutic agents and other industrially significant chemicals. This technical guide provides a comprehensive review of the synthesis, biological activities, and mechanisms of action of these compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.
Synthesis and Characterization
The synthesis of this compound and its derivatives can be achieved through several synthetic routes. A common and effective method involves the Williamson ether synthesis, where a substituted phenol is reacted with an α-haloacetate in the presence of a base.
General Synthesis Protocol for this compound
A widely utilized method for the synthesis of this compound involves the reaction of 4-(methylthio)phenol with chloroacetic acid in the presence of a base, such as sodium hydroxide.[1]
Materials:
-
4-(methylthio)phenol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
-
Hydrochloric acid (HCl)
-
Anhydrous potassium carbonate (for alternative methods)[2]
-
Acetone (for alternative methods)[2]
Procedure:
-
Preparation of Sodium Chloroacetate: In an ice water bath, dissolve chloroacetic acid (55 mmol) in deionized water (15 mL). Adjust the pH to 8-9 with a 30% NaOH solution to obtain a sodium chloroacetate solution.[1]
-
Preparation of Sodium 4-(methylthio)phenoxide: In a separate flask, dissolve NaOH (45 mmol) in a mixture of deionized water (15 mL) and ethanol (5 mL) at room temperature with continuous stirring. Slowly add 4-(methylthio)phenol (45 mmol) to this solution. Stir the mixture for an additional 20 minutes to ensure the complete formation of the sodium phenoxide salt.[1]
-
Reaction: Add the previously prepared sodium chloroacetate solution to the sodium 4-(methylthio)phenoxide solution. Heat the reaction mixture to reflux at 102°C for 5 hours.[1]
-
Work-up and Purification: After cooling the mixture to room temperature, acidify it to a pH of 1-2 with 2.0 M HCl to precipitate the crude product.[1] Filter the white precipitate and wash it three times with dilute hydrochloric acid. Dry the crude product at 60°C.[1] For further purification, disperse the crude product in 100 mL of heated deionized water and adjust the pH to 8.0 with a saturated potassium carbonate solution. Filter the solution to remove any insoluble impurities. Collect the filtrate and re-acidify to a pH of 1-2 with 2.0 M HCl to precipitate the purified this compound.[1] Filter the purified product, wash with dilute hydrochloric acid, and dry overnight in a vacuum.[1]
An alternative patented method involves the reaction of a p-halogenated phenylacetic acid derivative with sodium methyl mercaptide in the presence of a cuprous ion catalyst and DMF.[3]
Synthesis of Derivatives
The core this compound structure can be readily modified to generate a library of derivatives with diverse biological activities. Common modifications include esterification, amidation, and the synthesis of hydrazides and chalcones.[4]
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated a remarkable range of biological activities, including antimicrobial, anticancer, antioxidant, and herbicidal effects.
Antimicrobial Activity
Numerous studies have reported the antimicrobial potential of phenoxyacetic acid derivatives against a variety of bacterial and fungal strains.[5] The activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition in agar diffusion assays.[6]
Table 1: Antimicrobial Activity of Selected Phenoxyacetic Acid Derivatives
| Compound | Test Organism | Activity (MIC in µg/mL) | Reference |
| 2-{4-[1-carbamoyl-5-(chlorophenyl)-4,5-dihydro-1H-3-pyrazolyl]-2-methoxyphenoxy}acetic acid | Mycobacterium tuberculosis H37Rv | 0.06 | [7] |
| 2-{4-[1-carbamoyl-5-(chlorophenyl)-4,5-dihydro-1H-3-pyrazolyl]-2-methoxyphenoxy}acetic acid | INH-resistant M. tuberculosis | 0.06 | [7] |
Anticancer Activity
The anticancer properties of these derivatives are often assessed using cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify their potency.[8]
Table 2: Anticancer Activity of Selected Phenoxyacetic Acid Derivatives
| Compound | Cell Line | Activity (IC50 in µM) | Reference |
| Phenoxyacetamide Derivative I | HepG2 (Liver Cancer) | 1.52 (as PARP-1 inhibitor) | [9] |
| Madecassic acid derivative 29 | COLO 205 (Colon Cancer) | Sub-µM | [10] |
| Madecassic acid derivative 29 | SK-MEL-5 (Melanoma) | Sub-µM | [10] |
| Madecassic acid derivative 29 | UACC-257 (Melanoma) | Sub-µM | [10] |
Antioxidant Activity
The antioxidant potential is frequently evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.[11][12]
Table 3: Antioxidant Activity of Selected Phenoxyacetic Acid Derivatives
| Compound | Assay | Activity (IC50) | Reference |
| (4-benzoyl-phenoxy)-acetic acid analogs | DPPH radical scavenging | Good activity compared to ascorbic acid | [2] |
Herbicidal Activity
Phenoxyacetic acids are well-known for their herbicidal properties, acting as synthetic auxins that disrupt plant growth.[13][14][15][16] Their efficacy is often evaluated through bioassays that measure the inhibition of germination and seedling growth of target weed species.[17]
Table 4: Herbicidal Activity of Selected Phenoxyacetic Acid Derivatives
| Compound | Target Weed | Activity | Reference |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Broadleaf weeds | High | [17] |
| Eugenoxyacetic acid | Lactuca sativa | Phytotoxic | [17] |
Experimental Protocols
DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol outlines the procedure for determining the antioxidant activity of this compound derivatives using the DPPH assay.[11][12][18]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol)
-
Test compounds (dissolved in a suitable solvent)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
Preparation of Test Samples: Prepare a stock solution of the test compound in a suitable solvent. From the stock solution, prepare serial dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each concentration of the test compound or positive control to separate wells.
-
Prepare a control well containing 100 µL of the solvent and 100 µL of the DPPH working solution. This represents 0% inhibition.
-
Initiate the reaction by adding 100 µL of the 0.1 mM DPPH solution to each well containing the test compound and positive control.
-
Mix well and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[11]
MTT Assay for Anticancer Activity
This protocol describes the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT assay.[8][19]
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Mechanism of Action and Signaling Pathways
The diverse biological activities of this compound and its derivatives can be attributed to their interaction with various cellular targets and signaling pathways.
Peroxisome Proliferator-Activated Receptor (PPAR) Modulation
Several phenoxyacetic acid derivatives have been identified as modulators of Peroxisome Proliferator-Activated Receptors (PPARs), which are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[20] There are three main isoforms: PPARα, PPARγ, and PPARδ (also known as PPARβ).[20][21] Some derivatives of this compound have been investigated as PPARδ modulators.[22] PPARδ plays a crucial role in regulating fatty acid metabolism, inflammation, and cell proliferation, making it a significant target in metabolic diseases and cancer.[22][23][24]
Activation of PPARδ by a ligand leads to the formation of a heterodimer with the Retinoid X Receptor (RXR).[25] This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[25] In the context of cancer, PPARδ activation can have dual roles, either promoting or suppressing tumor growth depending on the cellular context.[20][23][24] In some cancers, upregulation of PPARδ helps cancer cells survive under metabolic stress by promoting fatty acid oxidation.[23]
Caption: PPARδ signaling pathway activated by a this compound derivative.
Herbicidal Mechanism of Action
The herbicidal activity of phenoxyacetic acids is primarily due to their function as synthetic auxins.[13][14][15][16] They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, which ultimately results in the death of susceptible broadleaf weeds.[13][14][15][16] These synthetic auxins bind to auxin receptors, leading to the transcription of genes that regulate cell division, expansion, and differentiation. The overstimulation of these pathways disrupts normal plant development.
Caption: A general experimental workflow for the development of this compound derivatives as therapeutic agents.
Conclusion
This compound and its derivatives constitute a promising class of compounds with significant potential in various fields, particularly in drug discovery and agrochemicals. The synthetic accessibility of the core scaffold allows for extensive structural modifications, leading to the generation of compounds with a wide range of biological activities. Further research focusing on the elucidation of their detailed mechanisms of action and structure-activity relationships will be crucial for the development of novel and effective therapeutic agents and other valuable chemical products. This guide provides a solid foundation for researchers and professionals to explore and exploit the potential of this versatile chemical class.
References
- 1. Phenoxyacetic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105646306A - Preparation method of 4-methylthio phenylacetic acid - Google Patents [patents.google.com]
- 4. Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel phenoxyacetic acid derivatives as antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Madecassic Acid Derivatives as Potential Anticancer Agents: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. benchchem.com [benchchem.com]
- 13. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 14. nbinno.com [nbinno.com]
- 15. Adsorption of Phenoxyacetic Herbicides from Water on Carbonaceous and Non-Carbonaceous Adsorbents | MDPI [mdpi.com]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. The Role of PPARs in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cusabio.com [cusabio.com]
- 22. The Role of PPAR-δ in Metabolism, Inflammation, and Cancer: Many Characters of a Critical Transcription Factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Role of PPAR-δ in Metabolism, Inflammation, and Cancer: Many Characters of a Critical Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Peroxisome Proliferator-Activated Receptor Modulation during Metabolic Diseases and Cancers: Master and Minions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. creative-diagnostics.com [creative-diagnostics.com]
[4-(Methylthio)phenoxy]acetic acid structural formula and isomers
An In-depth Technical Guide to [4-(Methylthio)phenoxy]acetic Acid: Structure, Isomers, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a molecule of interest in metabolic research and drug development. This document details its chemical structure, isomers, physicochemical properties, proposed synthesis and analytical methodologies, and its role as a potential modulator of the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.
Core Concepts: Structural Formula and Isomerism
This compound is an aromatic carboxylic acid derivative. Its structure consists of a central phenoxy ring, substituted with a methylthio group (-SCH₃) at the para (4) position and linked to an acetic acid moiety (-OCH₂COOH) via an ether linkage.
Structural Formula:
-
IUPAC Name: [4-(methylsulfanyl)phenoxy]acetic acid
-
Molecular Formula: C₉H₁₀O₃S
-
CAS Number: 15267-49-9
Isomers of this compound:
The structural isomers of this compound primarily involve the positional arrangement of the substituents on the benzene ring. Additionally, functional group isomers exist.
-
Positional Isomers: These isomers differ in the position of the methylthio group on the phenoxy ring.
-
[2-(Methylthio)phenoxy]acetic acid: The methylthio group is at the ortho position.
-
[3-(Methylthio)phenoxy]acetic acid: The methylthio group is at the meta position.
-
-
Structural Isomer Example: An important structural isomer to distinguish is 4-(Methylthio)phenylacetic acid (CAS Number: 16188-55-9). In this isomer, the acetic acid moiety is directly attached to the phenyl ring, not through an ether linkage. Its molecular formula is C₉H₁₀O₂S.[1][2][3]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data is available for the target compound, other data points are predicted or extrapolated from closely related analogs.
Table 1: Physicochemical Properties of this compound and a Key Isomer
| Property | This compound Value | 4-(Methylthio)phenylacetic acid Value |
| Molecular Weight | 198.24 g/mol | 182.24 g/mol [1] |
| Physical Form | White to Yellow Solid | Powder to crystal[2] |
| Melting Point | Data not available | 97-98 °C[1][2] |
| Boiling Point | Predicted: Data not available | Predicted: 337.4 ± 25.0 °C[2] |
| pKa | Predicted: Data not available | Predicted: 4.34 ± 0.10[2] |
| Solubility | Data not available | Data not available |
Experimental Protocols
Proposed Synthesis: Williamson Ether Synthesis
A logical and common method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.
Reaction Scheme:
Proposed Experimental Protocol:
-
Deprotonation of 4-(Methylthio)phenol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 mole equivalent of 4-(methylthio)phenol in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Add 2.2 mole equivalents of a base, such as sodium hydroxide or potassium carbonate, to the solution.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium or potassium 4-(methylthio)phenoxide.
-
-
Nucleophilic Substitution:
-
Slowly add 1.1 mole equivalents of chloroacetic acid to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture with a dilute strong acid, such as 1M hydrochloric acid, to a pH of approximately 2. This will protonate the carboxylate to form the carboxylic acid and precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with cold water to remove inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Dry the purified product under vacuum to obtain this compound.
-
Proposed Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a standard and effective technique for the analysis and quantification of phenoxyacetic acids.[4][5][6][7]
Proposed HPLC Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is suitable for the separation of phenoxyacetic acids.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient can be optimized to achieve good separation of the analyte from any impurities.
-
Detection: UV detection at a wavelength of approximately 254 nm, where the aromatic ring exhibits strong absorbance.
-
Quantification: A calibration curve can be generated using standards of known concentrations of this compound to quantify the amount in a sample.
Biological Significance: Role in PPARδ Signaling
This compound and its analogs are of significant interest due to their potential to act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), particularly the PPARδ isoform.[8][9][10] PPARs are a group of nuclear receptor proteins that function as transcription factors to regulate the expression of genes involved in metabolism, inflammation, and cell differentiation.[10][11][12]
The PPAR Signaling Pathway
The general mechanism of PPAR activation and subsequent gene regulation is illustrated in the following diagram.
Caption: PPARδ signaling pathway activation by an agonist.
Pathway Description:
-
Ligand Binding: A PPARδ agonist, such as this compound, enters the cell and binds to the ligand-binding domain of the inactive PPARδ, which exists as a heterodimer with the Retinoid X Receptor (RXR).[11][13]
-
Conformational Change and Coactivator Recruitment: Ligand binding induces a conformational change in the PPARδ/RXR heterodimer. This leads to the dissociation of corepressor proteins and the recruitment of coactivator proteins.
-
DNA Binding: The activated PPARδ/RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.
-
Gene Transcription: The binding of the activated complex to the PPRE initiates the transcription of target genes.
-
Biological Effects: The resulting proteins encoded by these genes are involved in various metabolic processes, particularly fatty acid oxidation and energy expenditure.[8][9]
The activation of PPARδ is a key area of research for therapeutic interventions in metabolic disorders such as dyslipidemia, obesity, and type 2 diabetes.
Conclusion
This compound is a compound with significant potential in the field of metabolic disease research. Its structural features and ability to act as a PPARδ agonist make it a valuable tool for scientists and drug developers. This guide provides a foundational understanding of its chemistry, synthesis, analysis, and biological role, serving as a critical resource for further investigation and application.
References
- 1. 4-(Methylthio)phenylacetic acid 99 16188-55-9 [sigmaaldrich.com]
- 2. 4-Methylthiophenylacetic acid | 16188-55-9 [chemicalbook.com]
- 3. 4-(Methylthio)phenylacetic acid | C9H10O2S | CID 4983912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenoxyacetic acids: separation and quantitative determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of Phenoxyacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 8. How Do Peroxisome Proliferator Activated Receptor (PPAR) Agonists Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 9. What are PPAR agonists and how do they work? [synapse.patsnap.com]
- 10. The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Demystifying PPAR agonists: A Comprehensive Guide and How to Keep Up with the Latest Developments [synapse.patsnap.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
solubility and stability of [4-(Methylthio)phenoxy]acetic acid in different solvents
An In-depth Technical Guide on the Solubility and Stability of [4-(Methylthio)phenoxy]acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a compound of interest within pharmaceutical and chemical research. Understanding its physicochemical properties, particularly solubility and stability, is paramount for its development into potential therapeutic agents or other applications. This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of this compound in various solvents and to assess its stability under different environmental conditions. Due to a lack of extensive published data specific to this molecule, this document focuses on established experimental protocols and presents illustrative data in the required formats. This guide serves as a practical framework for researchers to conduct their own empirical studies.
Introduction
The solubility and stability of an active pharmaceutical ingredient (API) are critical determinants of its bioavailability, formulation development, and shelf-life. This compound, as a derivative of phenoxyacetic acid, is expected to exhibit solubility characteristics influenced by its aromatic ring, ether linkage, carboxylic acid group, and the methylthio substituent. Its stability is susceptible to factors such as pH, temperature, light, and oxidative stress. This guide outlines the standard experimental procedures to quantify these essential properties.
Solubility Determination
The solubility of a compound is the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature. The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.
Experimental Protocol: Shake-Flask Method
-
Preparation of Supersaturated Solutions: An excess amount of this compound is added to a series of vials, each containing a different solvent of interest.
-
Equilibration: The vials are sealed and agitated in a constant temperature water bath or shaker for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the samples are allowed to stand, or are centrifuged, to separate the undissolved solid from the solution.
-
Sampling and Dilution: A known aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.
Illustrative Solubility Data
The following table presents a hypothetical summary of solubility data for this compound in various solvents at different temperatures. This data is for illustrative purposes to demonstrate the proper format for data presentation.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Water (pH 7.4) | 25 | Data Not Available | Shake-Flask/HPLC |
| Ethanol | 25 | Data Not Available | Shake-Flask/HPLC |
| Methanol | 25 | Data Not Available | Shake-Flask/HPLC |
| Acetone | 25 | Data Not Available | Shake-Flask/HPLC |
| Acetonitrile | 25 | Data Not Available | Shake-Flask/HPLC |
| Dichloromethane | 25 | Data Not Available | Shake-Flask/HPLC |
| Water (pH 7.4) | 37 | Data Not Available | Shake-Flask/HPLC |
| Ethanol | 37 | Data Not Available | Shake-Flask/HPLC |
Visualization of Solubility Determination Workflow
Stability Assessment
Stability studies are crucial to understand how the quality of a substance varies with time under the influence of environmental factors. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.
Experimental Protocol: Forced Degradation Studies
-
Sample Preparation: Solutions of this compound are prepared in suitable solvents.
-
Stress Conditions: The solutions are subjected to various stress conditions as per ICH guidelines:
-
Hydrolytic: Acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) conditions at elevated temperatures (e.g., 60°C).
-
Oxidative: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Photolytic: Exposure to light with a specific illumination (e.g., 1.2 million lux hours) and UV energy (e.g., 200 watt hours/square meter).
-
Thermal: Exposure of the solid compound and solutions to high temperatures (e.g., 80°C).
-
-
Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Processing: At each time point, the reaction is stopped (e.g., by neutralization) and the sample is diluted for analysis.
-
Analysis: The samples are analyzed using a stability-indicating HPLC method. This method should be able to separate the parent compound from all degradation products. A diode-array detector (DAD) is often used to check for peak purity.
-
Data Evaluation: The percentage of degradation is calculated, and the degradation pathway may be elucidated by identifying the structure of the degradation products.
Illustrative Stability Data
The following table provides a hypothetical summary of the stability of this compound under forced degradation conditions.
| Stress Condition | Time (hours) | % Degradation | Major Degradation Products |
| 0.1 N HCl (60°C) | 24 | Data Not Available | Not Determined |
| 0.1 N NaOH (60°C) | 8 | Data Not Available | Not Determined |
| 3% H₂O₂ (RT) | 24 | Data Not Available | Not Determined |
| Photolytic (Solid) | - | Data Not Available | Not Determined |
| Thermal (80°C, Solid) | 72 | Data Not Available | Not Determined |
Visualization of Stability Study Workflow
Conclusion
Spectroscopic Analysis of [4-(Methylthio)phenoxy]acetic Acid: A Technical Guide
Introduction
[4-(Methylthio)phenoxy]acetic acid is an organic compound with potential applications in various fields of chemical and pharmaceutical research. A thorough understanding of its molecular structure is paramount for its characterization, quality control, and further development. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, detailing the data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy identifies the different types of protons in a molecule and their electronic environments. The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic, methylene, methyl, and carboxylic acid protons.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 10-12 | Broad Singlet | 1H | -COOH |
| ~ 7.25 | Doublet | 2H | Ar-H (ortho to -SCH₃) |
| ~ 6.85 | Doublet | 2H | Ar-H (ortho to -OCH₂COOH) |
| ~ 4.60 | Singlet | 2H | -O-CH₂- |
| ~ 2.45 | Singlet | 3H | -S-CH₃ |
Note: Data are predicted based on analogous structures and standard chemical shift values. Actual experimental values may vary slightly.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the different carbon atoms in the molecule.[1] Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.[1]
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 174 | C=O (Carboxylic Acid) |
| ~ 156 | Ar-C (C-O) |
| ~ 132 | Ar-C (C-S) |
| ~ 130 | Ar-C (CH) |
| ~ 115 | Ar-C (CH) |
| ~ 65 | -O-CH₂- |
| ~ 17 | -S-CH₃ |
Note: Data are predicted based on analogous structures and standard chemical shift values. Actual experimental values may vary slightly.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations like stretching and bending.[2]
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 (very broad) | O-H Stretch | Carboxylic Acid |
| 3100-3000 | C-H Stretch | Aromatic |
| 2950-2850 | C-H Stretch | Aliphatic (-CH₂, -CH₃) |
| ~ 1710 (strong) | C=O Stretch | Carboxylic Acid |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| ~ 1240 | C-O Stretch | Aryl Ether |
| ~ 1100 | C-O Stretch | Acetic Acid Moiety |
Note: These are characteristic frequency ranges. The spectrum of an actual sample will show a unique fingerprint pattern.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. For a volatile organic acid, electron ionization (EI) is a common method.
Table 4: Mass Spectrometry Data for this compound (C₉H₁₀O₃S)
| m/z | Ion | Notes |
| 198 | [M]⁺ | Molecular Ion Peak (Calculated MW: 198.04) |
| 153 | [M - COOH]⁺ | Loss of the carboxyl group |
| 140 | [M - CH₂COOH]⁺ | Loss of the acetic acid side chain, resulting in the [4-(methylthio)phenol]⁺ fragment |
| 125 | [C₇H₅S]⁺ | Further fragmentation |
Experimental Protocols
Accurate spectroscopic data relies on meticulous sample preparation and standardized instrument operation.
NMR Spectroscopy Protocol
-
Sample Preparation : Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the compound is fully soluble.[3]
-
Reference Standard : Tetramethylsilane (TMS) is often used as an internal reference standard for chemical shifts (δ = 0.00 ppm).[4]
-
Instrument Setup : Place the NMR tube in the spectrometer's probe.
-
Data Acquisition : Tune and shim the spectrometer to optimize the magnetic field homogeneity. Acquire the ¹H NMR spectrum using standard parameters. For ¹³C NMR, a greater number of scans will be required due to the lower natural abundance of the isotope.[3]
IR Spectroscopy Protocol (Thin Solid Film Method)
-
Sample Preparation : Place approximately 20-50 mg of solid this compound into a small vial.[5]
-
Dissolution : Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to completely dissolve the solid.[5]
-
Film Deposition : Using a pipette, apply one or two drops of the solution to the surface of a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).[5]
-
Solvent Evaporation : Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid sample on the plate.[5]
-
Data Acquisition : Place the salt plate into the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean, empty salt plate should be collected first.[6]
Mass Spectrometry Protocol (GC-MS)
For an organic acid, derivatization may be necessary to increase volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[7]
-
Derivatization (Silylation) : In a vial, dissolve a small amount of the sample in an appropriate solvent. Add a silylating agent (e.g., BSTFA) and heat the mixture to convert the acidic proton to a trimethylsilyl (TMS) group. This increases the compound's volatility.
-
GC Injection : Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
-
Separation : The sample is vaporized and carried by an inert gas through a capillary column. The GC oven temperature is programmed to ramp up, separating components based on their boiling points and interactions with the column's stationary phase.[7]
-
Ionization and Detection : As the derivatized compound elutes from the GC column, it enters the mass spectrometer's ion source (typically using electron ionization at 70 eV). The resulting ions are separated by their mass-to-charge ratio by a mass analyzer and detected. The mass spectrometer should be operated in full scan mode, typically scanning a mass range from 50 to 550 amu.[7]
Workflow Visualization
The general process for the spectroscopic characterization of a chemical compound can be visualized as a logical workflow from sample receipt to final structural confirmation.
Caption: Workflow for the spectroscopic analysis of a chemical compound.
References
Methodological & Application
Application Notes and Protocols for [4-(Methylthio)phenoxy]acetic acid in Plant Biology Research
Disclaimer: Direct experimental data on the biological activity of [4-(Methylthio)phenoxy]acetic acid in plants is limited in publicly available scientific literature. The following application notes and protocols are based on the established knowledge of structurally similar phenoxyacetic acids, which are a well-known class of synthetic auxins. Researchers should treat this document as a theoretical guide and validate the effects of this compound empirically.
Introduction
This compound belongs to the phenoxyacetic acid class of compounds, many of which are recognized as synthetic auxins.[1][2][3][4] Auxins are a critical class of plant hormones that regulate numerous aspects of plant growth and development, including cell division and elongation, root formation, and tropic responses.[5] Synthetic auxins, like the well-studied 2,4-Dichlorophenoxyacetic acid (2,4-D), mimic the effects of the primary native auxin, Indole-3-acetic acid (IAA).[1][6] At low concentrations, they can be used to promote growth, while at high concentrations, many phenoxyacetic acids act as selective herbicides against broadleaf plants.[4][7]
The structural characteristics of phenoxyacetic acids, including an aromatic ring and a carboxylic acid side chain, are crucial for their auxin activity.[2][3] Based on its structure, this compound is predicted to exhibit auxin-like activity. These notes provide a framework for researchers to investigate its potential applications in plant biology.
Predicted Mechanism of Action
It is hypothesized that this compound functions as a synthetic auxin by co-opting the plant's natural auxin signaling pathway. The canonical auxin signaling cascade is initiated by the binding of auxin to a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[8][9] This binding event leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome.[10] The degradation of the Aux/IAA protein liberates Auxin Response Factors (ARFs), which are transcription factors that can then activate the expression of auxin-responsive genes, leading to various physiological responses.[8][10]
References
- 1. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 2. biologydiscussion.com [biologydiscussion.com]
- 3. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plant Growth Regulators - Auxins - Phenoxyacetic acid Clinisciences [clinisciences.com]
- 5. Synthetic Auxins Toxicity: Effects on Growth and Fatty Acid Composition in Etiolated and Green Spring Wheat Seedlings | MDPI [mdpi.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. cdn.nufarm.com [cdn.nufarm.com]
- 8. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for [4-(Methylthio)phenoxy]acetic Acid as a Plant Growth Regulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
[4-(Methylthio)phenoxy]acetic acid is a synthetic compound belonging to the phenoxyacetic acid class of chemicals. While research on this specific molecule as a plant growth regulator is limited, its structural similarity to well-known synthetic auxins, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chlorophenoxyacetic acid (4-CPA), suggests it likely exhibits auxin-like activity.[1][2] Auxins are a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development, including cell division, elongation, and differentiation.[1] Synthetic auxins are widely used in agriculture and research to manipulate plant growth.[1][2]
These application notes provide a comprehensive overview of the potential use of this compound as a plant growth regulator, based on the known properties and effects of structurally related phenoxyacetic acids. The provided protocols are generalized methodologies for assessing auxin-like activity and should be optimized for specific plant species and experimental conditions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₀O₃S |
| Molecular Weight | 198.24 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. Limited solubility in water. |
Mechanism of Action: The Auxin Signaling Pathway
It is hypothesized that this compound, like other phenoxyacetic acid-based auxins, exerts its effects by hijacking the plant's natural auxin signaling pathway. This pathway is initiated by the binding of auxin to its receptor, which is a complex involving the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins. This binding event promotes the degradation of Aux/IAA transcriptional repressors, thereby activating Auxin Response Factors (ARFs) that regulate the expression of auxin-responsive genes. This cascade of events ultimately leads to physiological responses such as cell elongation, root initiation, and fruit development.
References
Application Notes and Protocols for the Analytical Detection of [4-(Methylthio)phenoxy]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
[4-(Methylthio)phenoxy]acetic acid is a molecule of interest in various fields, including drug development and environmental analysis, due to its structural similarity to phenoxyacetic acid herbicides and other biologically active compounds. Accurate and sensitive detection of this compound in diverse sample matrices is crucial for metabolism studies, pharmacokinetic analysis, and environmental monitoring. This document provides detailed application notes and protocols for the analytical determination of this compound using modern chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies presented are based on established analytical principles for structurally related compounds and provide a robust framework for method development and validation.
Analytical Methodologies Overview
The selection of an appropriate analytical method depends on the sample matrix, the required sensitivity, and the available instrumentation. The primary techniques suitable for the analysis of this compound are:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique that separates compounds based on their polarity. Coupled with a UV detector, it offers a cost-effective method for quantification. When coupled with a mass spectrometer (LC-MS/MS), it provides high sensitivity and selectivity, enabling trace-level detection and structural confirmation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, a derivatization step is typically required to increase volatility.
Quantitative Data Summary
While specific quantitative performance data for this compound is not widely published, the following tables summarize typical performance characteristics for structurally similar phenoxyacetic acid herbicides determined by LC-MS/MS in various matrices. These values can serve as a benchmark for method development and validation for this compound.
Table 1: LC-MS/MS Performance Data for Related Phenoxyacetic Acid Herbicides in Water Samples
| Analyte | Matrix | Method | LOD (µg/L) | LOQ (µg/L) | Recovery (%) |
| MCPA | Groundwater | UHPLC-MS/MS | 0.001 | 0.003 | 71-118 |
| 2,4-D | Groundwater | UHPLC-MS/MS | 0.002 | 0.007 | 71-118 |
| 2,4,5-T | Drinking Water | UPLC-MS/MS | 2.5 ng/L | - | 107-117 |
| Triclopyr | Drinking Water | UPLC-MS/MS | 5 ng/L | - | 107-117 |
Table 2: LC-MS/MS Performance Data for Phenoxyacetic Acids in Biological Samples
| Analyte | Matrix | Method | LOD (ng/mL) | Linearity (ng/mL) |
| MCPA | Human Urine | LC/MS/MS | 0.05 | 0.05-310 |
| 2,4-D | Human Urine | LC/MS/MS | 0.05 | 0.05-310 |
| 2,4,5-T | Human Urine | LC/MS/MS | 0.05 | 0.05-310 |
Experimental Protocols
Protocol 1: Analysis of this compound in Aqueous Samples by LC-MS/MS
This protocol is adapted from established methods for the analysis of phenoxyacetic acid herbicides in water.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water (acidified to pH 2 with formic acid).
-
Loading: Acidify the water sample (e.g., 100 mL) to pH 2 with formic acid. Pass the sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interferences.
-
Elution: Elute the analyte with 5 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase.
2. LC-MS/MS Conditions
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: Linear gradient to 90% B
-
8-10 min: Hold at 90% B
-
10.1-12 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: To be determined by infusing a standard solution of this compound. The precursor ion will be [M-H]⁻.
Protocol 2: Analysis of this compound by HPLC with UV Detection
This protocol provides a more accessible method for quantification when an MS detector is not available.
1. Sample Preparation
-
Follow the same SPE procedure as described in Protocol 1.
2. HPLC-UV Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid or formic acid. The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Approximately 230 nm (to be confirmed by UV scan of a standard solution).
Protocol 3: Analysis of this compound in Biological Fluids by GC-MS (with Derivatization)
This protocol is suitable for complex biological matrices and requires a derivatization step.
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
Hydrolysis (for conjugated metabolites): To 1 mL of urine or plasma, add a suitable enzyme (e.g., β-glucuronidase/arylsulfatase) and incubate according to the enzyme's protocol to cleave conjugates.
-
Extraction: Acidify the sample to pH 2 with HCl. Add 5 mL of a suitable organic solvent (e.g., ethyl acetate) and vortex for 2 minutes. Centrifuge to separate the phases.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.
2. Derivatization
-
To the dried extract, add a derivatizing agent (e.g., 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine).
-
Heat the mixture at 60-70°C for 30 minutes.
-
Cool to room temperature before injection.
3. GC-MS Conditions
-
GC System: A standard gas chromatograph.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 min.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 min.
-
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
Visualizations
The following diagrams illustrate the general workflows for the analytical detection of this compound.
Application Notes and Protocols for Bioassays Involving [4-(Methylthio)phenoxy]acetic Acid
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
[4-(Methylthio)phenoxy]acetic acid is a synthetic organic compound belonging to the phenoxyacetic acid class. While phenoxyacetic acids are known for a range of biological activities, including herbicidal (auxin-like) and pharmacological effects, specific data for the this compound derivative is limited in publicly available literature. These application notes provide a framework for the experimental design of bioassays to characterize its biological activities. The protocols detailed below are established methods for assessing auxin-like effects, cytotoxicity, antimicrobial properties, and enzyme inhibition, which are common activities associated with phenoxyacetic acid derivatives.
The provided quantitative data is derived from studies on structurally related phenoxyacetic acid compounds and should be used as a reference for expected results and assay validation.
II. Proposed Bioassays and Experimental Design
Based on the activities of structurally related compounds, the following bioassays are recommended to characterize the biological profile of this compound.
-
Auxin-like Activity Bioassay: To determine if the compound exhibits plant growth-regulating properties similar to the natural auxin, indole-3-acetic acid (IAA).
-
Cytotoxicity Assay: To evaluate the potential toxicity of the compound against mammalian cell lines.
-
Antimicrobial Susceptibility Assay: To screen for inhibitory activity against common bacterial strains.
-
Enzyme Inhibition Assay (e.g., Cyclooxygenase - COX): To investigate the potential of the compound to inhibit specific enzymes, a common mechanism for anti-inflammatory drugs.
Logical Workflow for Bioassay Screening
Caption: A logical workflow for the biological screening of this compound.
III. Experimental Protocols
Protocol: Wheat Coleoptile Elongation Bioassay for Auxin-like Activity
This bioassay is a classic method to determine the auxin-like activity of a substance by measuring its effect on the elongation of wheat coleoptiles.[1]
Materials:
-
Wheat seeds (e.g., Triticum aestivum)
-
Petri dishes
-
Filter paper
-
This compound
-
Indole-3-acetic acid (IAA) as a positive control
-
Ethanol (for stock solution)
-
Distilled water
-
Ruler or caliper
-
Scalpel or razor blade
Procedure:
-
Seed Germination:
-
Soak wheat seeds in distilled water for 2-4 hours.
-
Place the seeds on moist filter paper in Petri dishes and incubate in the dark at 25°C for 72 hours.
-
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a small amount of ethanol and then dilute with distilled water.
-
Prepare a series of dilutions (e.g., 0.01, 0.1, 1, 10, 100 µg/mL) in distilled water.
-
Prepare a similar dilution series for the positive control, IAA.
-
A negative control of distilled water (with a trace amount of ethanol if used for the stock) should also be prepared.
-
-
Coleoptile Section Preparation:
-
Using a dim green light, select straight coleoptiles of approximately 20-30 mm in length.
-
Cut 5 mm sections from the region 3-5 mm below the apex of the coleoptiles.
-
-
Incubation:
-
Place 10 coleoptile sections into a Petri dish containing 10 mL of a test solution.
-
Incubate the Petri dishes in the dark at 25°C for 24 hours.
-
-
Data Collection and Analysis:
-
After incubation, measure the final length of the coleoptile sections.
-
Calculate the mean elongation for each concentration.
-
Plot the mean elongation against the logarithm of the concentration to obtain a dose-response curve.
-
Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4][5][6]
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2, or NIH-3T3)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100, 200 µM). The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound dilutions.
-
Include wells with medium and DMSO as a vehicle control, and wells with a known cytotoxic agent as a positive control.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Mix gently by pipetting.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol: Broth Microdilution Antimicrobial Susceptibility Assay
This protocol determines the Minimum Inhibitory Concentration (MIC) of a substance, which is the lowest concentration that prevents visible growth of a microorganism.[7][8][9]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
This compound
-
Standard antibiotic (e.g., tetracycline, ampicillin) as a positive control
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[9]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[9]
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the compound in CAMHB in the wells of a 96-well plate. The typical volume per well is 50 µL.
-
-
Inoculation of Plates:
-
Add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.[9]
-
Include a growth control well (inoculum without the compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[9]
-
-
Determination of MIC:
Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key to the inflammatory pathway.[10]
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
This compound
-
Known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control
-
DMSO for dissolving compounds
-
96-well plates
-
Detection kit for prostaglandin E2 (PGE2) (e.g., EIA kit)
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of enzymes, heme, and arachidonic acid in the assay buffer.
-
Prepare serial dilutions of this compound and control inhibitors in DMSO, then dilute further in assay buffer.
-
-
Enzyme Reaction:
-
To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.[10]
-
Add the test compound dilutions or vehicle (DMSO) to the appropriate wells.
-
Pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[10]
-
-
Initiation and Termination of Reaction:
-
Detection of Prostaglandin:
-
Measure the amount of PGE2 produced using an EIA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
IV. Data Presentation
Disclaimer: The following data are for illustrative purposes and are based on published results for various phenoxyacetic acid derivatives, not this compound specifically.
Table 1: Hypothetical Cytotoxicity of Phenoxyacetic Acid Derivatives against HeLa Cells (MTT Assay)
| Compound | Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| This compound | 10 | Data to be determined | Data to be determined |
| 50 | Data to be determined | ||
| 100 | Data to be determined | ||
| 2,4-Dichlorophenoxyacetic acid | 10 | 95 ± 4.2 | > 200 |
| 50 | 88 ± 5.1 | ||
| 100 | 75 ± 6.3 | ||
| Cisplatin (Positive Control) | 10 | 45 ± 3.8 | 8.5 |
| 50 | 15 ± 2.1 | ||
| 100 | 5 ± 1.5 |
Table 2: Hypothetical Antimicrobial Activity of Phenoxyacetic Acid Derivatives (MIC in µg/mL)
| Compound | S. aureus | E. coli |
| This compound | Data to be determined | Data to be determined |
| 4-Chlorophenoxyacetic acid | 128 | 256 |
| Tetracycline (Positive Control) | 1 | 2 |
Table 3: Hypothetical COX-2 Inhibition by Phenoxyacetic Acid Derivatives
| Compound | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Data to be determined | Data to be determined |
| Compound 5f (from a study on phenoxy acetic acid derivatives) | 0.06 ± 0.01 | Data dependent on COX-1 assay |
| Celecoxib (Positive Control) | 0.05 | >100 |
V. Signaling Pathway Visualization
Auxin Signaling Pathway
The following diagram illustrates a simplified auxin signaling pathway, which could be modulated by compounds exhibiting auxin-like activity.
Caption: A simplified model of the auxin signaling pathway.
References
- 1. biologydiscussion.com [biologydiscussion.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Phenoxyacetic Acids in Agricultural Science
Note to the Reader: Extensive research did not yield specific information regarding the direct application of [4-(Methylthio)phenoxy]acetic acid in agricultural science as a plant growth regulator or herbicide. The primary documented use of this compound is as a key intermediate in the synthesis of the pharmaceutical drug Etoricoxib.[1]
However, to provide relevant information within the scope of agricultural science for phenoxyacetic acid derivatives, this document will focus on two key areas:
-
Synthesis of this compound: Detailed protocols for the chemical synthesis of this compound are provided for research and development purposes.
-
Agricultural Applications of a Structurally Related Compound, (4-chloro-2-methylphenoxy)acetic acid (MCPA): MCPA is a widely used phenoxy herbicide that serves as an excellent illustrative example of how this class of compounds is utilized in agriculture.[2][3] Application notes and protocols for MCPA are detailed below.
Part 1: Synthesis of this compound
Application Notes
This compound is synthesized for use as a chemical intermediate. The protocols below describe common laboratory-scale synthesis methods.
Experimental Protocols
Two primary methods for the synthesis of this compound are documented, starting from 4-bromophenylacetic acid or by Williamson ether synthesis from the corresponding phenol.
Method 1: Synthesis from 4-bromophenylacetic acid [1]
This protocol involves a nucleophilic aromatic substitution reaction.
Materials:
-
4-bromophenylacetic acid
-
Dimethylformamide (DMF)
-
Sodium methyl mercaptide (sodium thiomethoxide)
-
Cuprous bromide (CuBr) or Copper powder
-
Nitrogen gas
-
Ethyl acetate
-
Hexane
-
10% Sulfuric acid
-
40% Sodium hydroxide solution
Procedure:
-
In a three-necked flask under a nitrogen atmosphere, dissolve 10 g of 4-bromophenylacetic acid in 20 mL of DMF.
-
Add 5.0 g of sodium methyl mercaptide and 0.1 g of cuprous bromide (or 0.5 g of copper powder).
-
Heat the reaction mixture to 130°C and stir for 4-24 hours under nitrogen protection.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 5 mL of 40% NaOH solution and stir for 10 minutes.
-
Extract the mixture twice with 25 mL of ethyl acetate and combine the organic phases.
-
Add 50 mL of ethyl acetate and adjust the pH to 2-4 with a 10% dilute sulfuric acid solution.
-
Collect the ethyl acetate layer and wash with 10 mL of water.
-
Concentrate the ethyl acetate to approximately 20 mL by distillation and then add 20 mL of hexane.
-
Heat the mixture to reflux to dissolve the solid completely, then slowly cool to room temperature to allow for crystallization.
-
Filter the resulting yellow crystals and dry to obtain this compound.
Method 2: Williamson Ether Synthesis [4][5]
This is a general method for synthesizing phenoxyacetic acids.
Materials:
-
4-(methylthio)phenol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Prepare a solution of sodium hydroxide in water.
-
Add 4-(methylthio)phenol to the NaOH solution to form the sodium phenoxide.
-
Slowly add a solution of chloroacetic acid to the reaction mixture.
-
Heat the mixture and reflux for several hours.
-
After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the this compound.
-
Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to purify the product.
Synthesis Workflow Diagram
Caption: Synthesis pathways for this compound.
Part 2: Agricultural Applications of (4-chloro-2-methylphenoxy)acetic acid (MCPA)
Application Notes
(4-chloro-2-methylphenoxy)acetic acid (MCPA) is a selective, post-emergence herbicide used to control broadleaf weeds in various agricultural and non-crop settings.[2][3]
-
Mechanism of Action: MCPA is a synthetic auxin.[2][6] It mimics the plant growth hormone auxin, leading to uncontrolled and disorganized growth in susceptible broadleaf plants. This results in symptoms like stem twisting, leaf curling, and ultimately, plant death.[7][8] Cereal crops and grasses are generally tolerant to MCPA at recommended application rates.[7]
-
Target Crops: MCPA is widely used in cereal crops such as wheat, barley, oats, and rye.[9][10] It is also used in flax, rice, pastures, and turf.[8][11]
-
Target Weeds: It is effective against a wide range of broadleaf weeds including thistles, docks, dandelions, chickweed, and clover.[7]
-
Formulations: MCPA is available in various formulations, including amine salts, sodium salts, and esters, which are typically diluted with water for spray application.[12][13]
Quantitative Data
The following table summarizes typical application rates for MCPA in different crops. Rates can vary depending on the specific product formulation, weed species, and growth stage of the crop and weeds. Always consult the product label for specific instructions.
| Crop | Application Rate (Product per hectare) | Application Timing |
| Wheat, Barley, Oats | 900 mL - 4 L/ha | Apply during the tillering stage, after the crop has 5 leaves and before the first node is detectable.[9] |
| Triticale, Cereal Rye | 460 mL - 1.45 L/ha | Apply during the tillering stage, after the crop has 5 leaves and before jointing commences.[11] |
| Rice | 485 mL - 970 mL/ha | Apply at the early to mid-tillering stage, before panicle initiation.[11] |
| Flax | Up to 1.75 L/ha | Apply when flax is 5 cm tall until just before bud formation.[14] |
| Established Grassland/Pasture | 2.7 - 3.3 L/ha | Apply in spring and summer when weeds are actively growing.[10] |
Experimental Protocols
Protocol: Greenhouse Bioassay for Herbicide Efficacy Testing [15][16]
This protocol outlines a general procedure for evaluating the efficacy of a herbicide like MCPA on a target weed species in a controlled greenhouse environment.
Objective: To determine the dose-response of a target weed species to MCPA and establish the effective application rate for control.
Materials:
-
Seeds of a susceptible weed species (e.g., Sinapis arvensis - wild mustard)
-
Seeds of a tolerant crop species (e.g., Triticum aestivum - wheat)
-
Pots (e.g., 10 cm diameter) filled with a standard potting mix
-
Greenhouse with controlled temperature, humidity, and lighting
-
MCPA herbicide formulation
-
Laboratory balance and glassware for preparing herbicide solutions
-
Cabinet sprayer calibrated to deliver a consistent volume of spray solution
-
Deionized water
-
Non-ionic surfactant (if recommended by the herbicide label)
Procedure:
-
Plant Preparation:
-
Sow 5-10 seeds of the weed species and 3-5 seeds of the crop species in separate, labeled pots.
-
After emergence, thin the seedlings to a uniform number per pot (e.g., 3 weeds or 2 crop plants).
-
Grow the plants in the greenhouse under optimal conditions (e.g., 22-25°C, 16-hour photoperiod) until they reach the target growth stage for spraying (typically 2-4 true leaves for weeds).[15]
-
-
Herbicide Preparation:
-
Prepare a stock solution of the MCPA formulation in deionized water.
-
From the stock solution, prepare a series of dilutions to create a range of application rates. This should include a zero-herbicide control (water only) and rates below, at, and above the recommended field rate.
-
If required, add a non-ionic surfactant to each solution according to the product label.
-
-
Herbicide Application:
-
Arrange the pots in a randomized complete block design within the spray cabinet.
-
Calibrate the sprayer to deliver a specific volume (e.g., 200 L/ha).
-
Spray the plants with the prepared herbicide solutions. Ensure even coverage.
-
After spraying, allow the plants to dry before returning them to the greenhouse.
-
-
Post-Treatment Care and Evaluation:
-
Maintain the plants in the greenhouse for 14-21 days.
-
Water the plants as needed, avoiding watering over the foliage for the first 24 hours after application.
-
Visually assess the plants for phytotoxicity symptoms at regular intervals (e.g., 3, 7, 14, and 21 days after treatment). Use a rating scale from 0% (no effect) to 100% (plant death).
-
At the end of the evaluation period, harvest the above-ground biomass for each pot.
-
Dry the biomass in an oven at 60-70°C until a constant weight is achieved.
-
Record the dry weight for each pot.
-
-
Data Analysis:
-
Calculate the percent reduction in dry weight for each treatment compared to the untreated control.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the dose-response relationship and calculate values such as the GR₅₀ (the dose required to reduce growth by 50%).
-
Experimental Workflow Diagram
Caption: Workflow for greenhouse herbicide efficacy testing.
MCPA Signaling Pathway (Simplified)
Caption: Simplified mechanism of action for MCPA as a synthetic auxin.
References
- 1. CN105646306A - Preparation method of 4-methylthio phenylacetic acid - Google Patents [patents.google.com]
- 2. MCPA - Wikipedia [en.wikipedia.org]
- 3. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uwosh.edu [uwosh.edu]
- 5. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemicalwarehouse.com [chemicalwarehouse.com]
- 7. How MCPA Enhances Weed Control in Modern Agriculture [jindunchemical.com]
- 8. grokipedia.com [grokipedia.com]
- 9. cdn.nufarm.com [cdn.nufarm.com]
- 10. cdn.nufarm.com [cdn.nufarm.com]
- 11. apparentag.com.au [apparentag.com.au]
- 12. MCPA (4-(2-methyl-4-chlorophenoxy)acetic acid) – Pure Water Products, LLC [purewaterproducts.com]
- 13. Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – 4-Chloro-2-methylphenoxyacetic Acid (MCPA) - Canada.ca [canada.ca]
- 14. chemrobotics.com [chemrobotics.com]
- 15. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. contractlaboratory.com [contractlaboratory.com]
Topic: Protocol for Synthesizing [4-(Methylthio)phenoxy]acetic Acid Derivatives for Structure-Activity Relationship (SAR) Studies
An Application Note and Protocol for Researchers
Abstract
This document provides detailed protocols for the synthesis and derivatization of [4-(Methylthio)phenoxy]acetic acid. This scaffold is a key starting point for developing novel compounds for Structure-Activity Relationship (SAR) studies, which are crucial in medicinal chemistry and drug discovery. The protocols outlined here are designed for researchers, scientists, and drug development professionals. They include a general synthesis of the core compound, a method for creating an amide derivative library, and examples of how to present SAR data. The methodologies are based on established chemical principles for phenoxyacetic acid synthesis.[1][2] These derivatives have shown potential in various therapeutic areas, including as anti-inflammatory, anticonvulsant, and antidiabetic agents.[3][4][5]
Introduction
Phenoxyacetic acid derivatives are a versatile class of organic compounds widely utilized in the development of new therapeutic agents.[1] Their structural backbone allows for diverse chemical modifications, making them ideal candidates for SAR studies. By systematically altering functional groups on the phenoxyacetic acid core, researchers can investigate the chemical features essential for biological activity, optimize potency, and improve pharmacokinetic properties. This application note focuses specifically on the synthesis of derivatives of this compound, a scaffold of interest for exploring various biological targets. The protocols provided are foundational for any research program aimed at developing drugs from this chemical class.
Synthetic Workflow and Strategy
The overall strategy involves a two-step process. First, the core scaffold, this compound, is synthesized via a Williamson ether synthesis. Second, a library of derivatives is generated by modifying the carboxylic acid functional group, typically through amide bond formation, to explore the impact of different substituents on biological activity.
References
- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenoxyacetic acid synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for [4-(Methylthio)phenoxy]acetic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
[4-(Methylthio)phenoxy]acetic acid is a versatile precursor in organic synthesis, primarily utilized in the development of novel therapeutic agents. Its chemical structure, featuring a phenoxyacetic acid moiety with a methylthio group, allows for diverse chemical modifications to generate compounds with a range of biological activities. This document provides detailed application notes, experimental protocols, and data for the use of this compound as a synthetic precursor.
Application Note 1: Synthesis of Peroxisome Proliferator-Activated Receptor δ (PPARδ) Agonists
This compound and its analogs are key building blocks for the synthesis of potent and selective Peroxisome Proliferator-Activated Receptor δ (PPARδ) agonists.[1][2] These synthetic ligands have shown potential in preclinical models for treating metabolic and cardiovascular diseases.[2] PPARδ activation is known to regulate genes involved in lipid metabolism and energy expenditure. The general structure of these agonists often involves the ether linkage of the phenoxyacetic acid core to another substituted aromatic ring through an alkylthio chain.
Logical Workflow for Synthesis and Evaluation of PPARδ Agonists
The development of novel PPARδ agonists from this compound follows a structured workflow, from initial synthesis to biological characterization.
Caption: General workflow for the synthesis and evaluation of PPARδ agonists.
PPARδ Signaling Pathway
PPARs are ligand-activated transcription factors that form heterodimers with the retinoid X receptor (RXR) to regulate gene expression. Upon ligand binding, the PPARδ-RXR heterodimer binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes, modulating their transcription. This signaling pathway is crucial in lipid and glucose homeostasis.
Caption: Simplified PPARδ signaling pathway.
Experimental Protocol: Synthesis of a 4-((Phenoxyalkyl)thio)phenoxyacetic Acid Derivative
This protocol is a representative example for the synthesis of a PPARδ agonist based on general methods described in the literature.
Step 1: Esterification of this compound
-
To a solution of this compound (1.0 eq) in ethanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the ethyl ester.
Step 2: Synthesis of the Final Compound
-
To a solution of the ethyl ester of this compound (1.0 eq) and a substituted phenol (1.1 eq) in a suitable solvent such as acetone, add potassium carbonate (2.0 eq).
-
To this mixture, add an appropriate dihaloalkane (e.g., 1,2-dibromoethane) (1.2 eq).
-
Stir the reaction mixture at reflux for 12-24 hours.
-
After cooling, filter the mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography.
-
The purified ester is then hydrolyzed using a base such as lithium hydroxide in a mixture of THF, ethanol, and water to yield the final carboxylic acid derivative.
-
Acidify the reaction mixture and extract the product with an organic solvent. Dry and concentrate to obtain the final product.
| Reagent | Role | Molar Ratio |
| This compound | Starting Material | 1.0 |
| Ethanol | Solvent/Reagent | Excess |
| Sulfuric Acid | Catalyst | Catalytic |
| Substituted Phenol | Reactant | 1.1 |
| Dihaloalkane | Linker | 1.2 |
| Potassium Carbonate | Base | 2.0 |
| Lithium Hydroxide | Hydrolysis Agent | Excess |
Table 1: Reagents for the Synthesis of a 4-((Phenoxyalkyl)thio)phenoxyacetic Acid Derivative.
| Derivative Structure | PPARδ EC50 (nM) | Selectivity vs PPARα/γ |
| para-alkylthiophenoxyacetic acids | Potent (specific values vary with structure) | High |
| GW501516 (Reference Compound) | 1.1 | >1000-fold |
| Compound with Imidazole core | 1 - 37 | >1000-fold |
Table 2: Biological Activity of Representative PPARδ Agonists.[3][4]
Application Note 2: Synthesis of Phenoxyacetamide Derivatives with Anticancer Activity
This compound can be readily converted to its corresponding acid chloride or activated ester, which can then be reacted with various amines or hydrazines to produce a library of phenoxyacetamide derivatives. These derivatives have shown promising anticancer activities against various cancer cell lines.[5][6][7] The presence of the phenoxyacetamide scaffold is a common feature in many biologically active compounds.[8]
General Synthetic Workflow
The synthesis of phenoxyacetamide derivatives from this compound is a straightforward process, typically involving the activation of the carboxylic acid followed by amide bond formation.
Caption: Workflow for synthesis and anticancer evaluation of phenoxyacetamides.
Experimental Protocol: Synthesis of a [4-(Methylthio)phenoxy]acetamide Derivative
This protocol outlines a general method for the synthesis of phenoxyacetamide derivatives.
-
Acid Chloride Formation: To this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane), add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
-
Amide Formation: Dissolve the crude acid chloride in an anhydrous solvent like dichloromethane. To this solution, add a solution of the desired amine (1.1 eq) and a base such as triethylamine (1.5 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Wash the reaction mixture with water, 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired phenoxyacetamide derivative.
| Reagent | Role | Molar Ratio |
| This compound | Starting Material | 1.0 |
| Thionyl Chloride | Activating Agent | 1.2 |
| Amine (R-NH2) | Reactant | 1.1 |
| Triethylamine | Base | 1.5 |
| Dichloromethane | Solvent | - |
Table 3: Reagents for the Synthesis of a [4-(Methylthio)phenoxy]acetamide Derivative.
| Derivative | Cell Line | IC50 (µM) |
| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate) | 52 |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate) | 80 |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast) | 100 |
| Novel Phenoxyacetamide Compound I | HepG2 (Liver) | 1.43 |
| Novel Phenoxyacetamide Compound II | HepG2 (Liver) | 6.52 |
Table 4: In Vitro Anticancer Activity of Representative Phenoxyacetamide Derivatives.[5][6][7]
References
- 1. Discovery of para-alkylthiophenoxyacetic acids as a novel series of potent and selective PPARdelta agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective PPARδ Modulators Improve Mitochondrial Function: Potential Treatment for Duchenne Muscular Dystrophy (DMD) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. brieflands.com [brieflands.com]
- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jetir.org [jetir.org]
Quantitative Assay of [4-(Methylthio)phenoxy]acetic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the quantitative analysis of [4-(Methylthio)phenoxy]acetic acid. This compound and its derivatives are of interest in pharmaceutical research, potentially as anti-inflammatory agents through the inhibition of the cyclooxygenase-2 (COX-2) signaling pathway. The provided methods, utilizing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are designed to be robust and reproducible for the quantification of this compound in various sample matrices, including pharmaceutical formulations and biological samples.
Introduction
This compound is a phenoxyacetic acid derivative. This class of compounds has been investigated for a range of biological activities, including as herbicides and pharmaceuticals. Notably, several phenoxyacetic acid derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes. The COX enzymes, particularly COX-2, are key mediators in the inflammatory process through the synthesis of prostaglandins. The development of selective COX-2 inhibitors has been a significant area of research for creating anti-inflammatory drugs with potentially fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).
The ability to accurately quantify this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This document outlines two primary analytical methods for this purpose: a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection and a Gas Chromatography-Mass Spectrometry (GC-MS) method requiring derivatization.
Application
The primary application for a quantitative assay of this compound is in the research and development of novel therapeutic agents, particularly those targeting inflammatory pathways. Given the established role of phenoxyacetic acid derivatives as COX inhibitors, this assay is critical for:
-
Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of the compound in preclinical and clinical studies.
-
Drug Metabolism Studies: Identifying and quantifying metabolites of this compound.
-
Formulation Analysis: Ensuring the correct dosage and purity of the active pharmaceutical ingredient (API) in various drug formulations.
-
In Vitro and In Vivo Efficacy Studies: Correlating the concentration of the compound with its biological activity, such as the inhibition of prostaglandin synthesis.
Signaling Pathway
This compound and its derivatives are hypothesized to exert their anti-inflammatory effects by inhibiting the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated during inflammation and catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). PGH2 is then further metabolized to various prostaglandins, which are potent mediators of pain, fever, and inflammation. By inhibiting COX-2, this compound can block the production of these pro-inflammatory prostaglandins.
Caption: COX-
in vitro cell-based assay protocol for [4-(Methylthio)phenoxy]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
[4-(Methylthio)phenoxy]acetic acid is a synthetic organic compound belonging to the phenoxyacetic acid class. Derivatives of phenoxyacetic acid have been shown to exhibit a range of biological activities, including the modulation of Peroxisome Proliferator-Activated Receptors (PPARs) and cytotoxic effects against various cancer cell lines.[1][2][3] PPARs are transcription factors involved in the regulation of lipid and glucose metabolism, making them important targets in the development of therapeutics for metabolic diseases.[1][4] The assessment of a novel compound's cytotoxicity is a critical first step in the drug discovery process to determine its therapeutic window.[5]
This document provides detailed protocols for two key in vitro cell-based assays to characterize the biological activity of this compound: a primary cytotoxicity screening using the MTT assay and a secondary mechanistic study to evaluate its potential as a PPARα agonist using a luciferase reporter assay.
Cytotoxicity Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7] The concentration of the formazan, which is determined spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (viable) cells.[7][8] This assay is a fundamental tool for evaluating the cytotoxic potential of a compound.[5]
Experimental Protocol: MTT Cytotoxicity Assay
Objective: To determine the concentration-dependent cytotoxic effect of this compound on human cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
Cell Line Selection:
-
HepG2 (Human Liver Carcinoma): A commonly used cell line for hepatotoxicity studies.[1]
-
MCF-7 (Human Breast Adenocarcinoma): A well-characterized cell line for general cytotoxicity screening.[9][10]
Materials and Reagents:
-
This compound
-
HepG2 or MCF-7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM) for MCF-7[1][10]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
96-well flat-bottom cell culture plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HepG2 or MCF-7 cells in their respective complete growth medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) in a 37°C, 5% CO2 incubator.[1][10]
-
Harvest cells at 80-90% confluency using Trypsin-EDTA.
-
Resuspend cells in fresh medium and perform a cell count.
-
Seed 1 x 10^4 cells in 100 µL of medium per well into a 96-well plate.[11]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of this compound in DMSO. Phenoxyacetic acid derivatives are generally soluble in organic solvents like DMSO.[3]
-
Perform serial dilutions of the stock solution in serum-free medium to obtain 2X the final desired concentrations (e.g., ranging from 0.2 µM to 2000 µM).
-
Remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[8]
-
Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Data Presentation: Cytotoxicity
The results of the MTT assay can be summarized in the following table:
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| HepG2 | This compound | 48 | [Insert Value] |
| MCF-7 | This compound | 48 | [Insert Value] |
| HepG2 | This compound | 72 | [Insert Value] |
| MCF-7 | This compound | 72 | [Insert Value] |
| HepG2 | Doxorubicin (Positive Control) | 48 | [Insert Value] |
| MCF-7 | Doxorubicin (Positive Control) | 48 | [Insert Value] |
Experimental Workflow Diagram
Caption: Workflow for the MTT cytotoxicity assay.
PPARα Activation Assessment by Luciferase Reporter Assay
Given that phenoxyacetic acid derivatives are known to act as PPAR agonists, a reporter assay can be employed to investigate whether this compound activates the PPARα subtype.[1] This assay utilizes a host cell line (e.g., HEK293T) engineered to express the human PPARα ligand-binding domain fused to a GAL4 DNA-binding domain, and a luciferase reporter gene under the control of a GAL4 upstream activation sequence.[12] Ligand binding to the PPARα domain induces the expression of luciferase, and the resulting luminescence is a measure of receptor activation.[13]
Experimental Protocol: PPARα Luciferase Reporter Assay
Objective: To determine if this compound can activate the human PPARα receptor and to quantify its potency (EC50).
Cell Line:
-
HEK293T cells stably co-transfected with a PPARα expression vector (e.g., GAL4-PPARα-LBD) and a luciferase reporter vector (e.g., pUAS-luciferase).
Materials and Reagents:
-
This compound
-
PPARα-luciferase reporter HEK293T cell line
-
DMEM, high glucose
-
FBS, charcoal-stripped (to remove endogenous ligands)
-
Penicillin-Streptomycin solution
-
GW7647 or other known PPARα agonist (positive control)
-
DMSO, cell culture grade
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., ONE-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture the PPARα reporter cell line in DMEM with 10% charcoal-stripped FBS and 1% Penicillin-Streptomycin.
-
Harvest and seed cells into a white, clear-bottom 96-well plate at a density of 3-5 x 10^4 cells per well in 80 µL of assay medium (DMEM with charcoal-stripped FBS).
-
Incubate for 4-6 hours to allow attachment.[14]
-
-
Compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in assay medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). Prepare dilutions of the positive control (e.g., GW7647) similarly.
-
Add 20 µL of the diluted compound solutions to the cells.
-
Incubate the plate for 16-24 hours at 37°C, 5% CO2.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add luciferase reagent to each well according to the manufacturer's instructions (e.g., 100 µL per well).
-
Incubate for 10-15 minutes at room temperature, protected from light, to allow for cell lysis and signal stabilization.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Plot the fold induction against the log of the compound concentration and determine the EC50 value using non-linear regression analysis.
-
Data Presentation: PPARα Activation
The results of the PPARα reporter assay can be summarized in the following table:
| Compound | Target | EC50 (µM) | Max Fold Induction |
| This compound | PPARα | [Insert Value] | [Insert Value] |
| GW7647 (Positive Control) | PPARα | [Insert Value] | [Insert Value] |
Signaling Pathway Diagram
Caption: Simplified PPARα signaling pathway.
References
- 1. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 2. Tips for Quickly Master MCF7 Cell Culture and Gene Editing ! | Ubigene [ubigene.us]
- 3. jetir.org [jetir.org]
- 4. docs.axolbio.com [docs.axolbio.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mcf7.com [mcf7.com]
- 10. researchgate.net [researchgate.net]
- 11. MTT (Assay protocol [protocols.io]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. korambiotech.com [korambiotech.com]
- 14. indigobiosciences.com [indigobiosciences.com]
safe handling and disposal procedures for [4-(Methylthio)phenoxy]acetic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and disposal of [4-(Methylthio)phenoxy]acetic acid. Adherence to these guidelines is crucial to ensure personal safety and minimize environmental impact.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its hazard classification according to the Globally Harmonized System (GHS).
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation. |
Safe Handling Protocols
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to prevent exposure.
| PPE Component | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves before use. | To prevent skin contact and irritation.[1] |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards.[2] | To protect eyes from dust and splashes, which can cause serious irritation. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. Consider a chemical-resistant apron for larger quantities. | To prevent skin contact and contamination of personal clothing.[3] |
| Respiratory Protection | Use a NIOSH-approved respirator with a P2 filter for dust if ventilation is inadequate or when handling large quantities. | To prevent inhalation of dust, which can cause respiratory irritation. |
Engineering Controls
| Control Measure | Description |
| Ventilation | Work in a well-ventilated area. Use a chemical fume hood when handling powders or creating solutions. |
| Eyewash and Safety Shower | Ensure easy access to a functioning eyewash station and safety shower.[4] |
General Hygiene Practices
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.[5]
-
Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.[5]
-
Remove contaminated clothing and wash it before reuse.
Experimental Protocols
Weighing and Preparing Solutions
This protocol outlines the steps for safely weighing the solid compound and preparing a stock solution.
Caption: Workflow for weighing and preparing solutions.
First Aid Procedures
Immediate and appropriate first aid is critical in case of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[5][6] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water and soap for at least 15 minutes. Seek medical advice if irritation occurs.[5][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[5] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most). Call a poison center or doctor.[5][7] |
Storage and Disposal Procedures
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
Store locked up.
-
Keep away from strong oxidizing agents and strong bases.[5][8]
Spill and Leak Procedures
Caption: Spill response workflow.
Disposal
Waste material must be disposed of in accordance with national and local regulations.
-
Unused Product: Dispose of contents and container to an approved waste disposal plant.[5] Do not mix with other waste.
-
Contaminated Packaging: Handle uncleaned containers like the product itself.[1]
-
Solutions: Offer surplus and non-recyclable solutions to a licensed disposal company. Dissolving or mixing the material with a combustible solvent and burning in a chemical incinerator with an afterburner and scrubber is a potential disposal method.[1]
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C9H10O3S |
| Molecular Weight | 198.24 g/mol |
| Appearance | White to yellow solid |
| Melting Point | 97-98 °C[9] |
| Stability | Stable under normal conditions.[10] |
Toxicological and Ecological Information
-
Toxicological Information: The chemical, physical, and toxicological properties have not been thoroughly investigated. It is harmful if swallowed and causes skin, eye, and respiratory irritation.
-
Ecological Information: Do not let the product enter drains. The environmental fate and effects have not been fully evaluated. Phenoxyacetic acids, in general, can be mobile in soil and biodegrade at varying rates depending on environmental conditions.[11]
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. americanchemistry.com [americanchemistry.com]
- 3. research.arizona.edu [research.arizona.edu]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. 4-Methylthiophenylacetic acid | 16188-55-9 [chemicalbook.com]
- 10. synerzine.com [synerzine.com]
- 11. juniperpublishers.com [juniperpublishers.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of [4-(Methylthio)phenoxy]acetic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of [4-(Methylthio)phenoxy]acetic acid. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, primarily via the Williamson ether synthesis, which is a common and effective method for its preparation.
Q1: My yield of this compound is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in the Williamson ether synthesis of this compound can stem from several factors. The most common issues are incomplete deprotonation of the starting phenol, suboptimal reaction conditions, and competing side reactions.
Troubleshooting Steps:
-
Ensure Complete Deprotonation: The phenolic hydroxyl group of 4-(methylthio)phenol must be fully deprotonated to form the more nucleophilic phenoxide ion. If you are using a weak base, the equilibrium may not fully favor the phenoxide.
-
Solution: Consider using a stronger base. For a comparative overview of base effectiveness in similar syntheses, refer to Table 1. Sodium hydride (NaH) is highly effective but requires anhydrous (dry) conditions. Potassium carbonate (K₂CO₃) is a milder and safer alternative that often provides good yields, though it may require longer reaction times or higher temperatures.[1]
-
-
Optimize Reaction Temperature: The reaction temperature significantly impacts the rate of reaction.
-
Solution: If the reaction is sluggish, gradually increasing the temperature can improve the rate and yield. However, excessively high temperatures can promote side reactions. A typical temperature range for Williamson ether synthesis is 50-100°C.[2] It is recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.
-
-
Choice of Solvent: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.
-
Solution: Polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are often effective as they can increase the reaction rate.[3] Acetone is another commonly used solvent, particularly with carbonate bases.[1] The choice of solvent is often linked to the base being used (see Table 1).
-
Q2: I am observing the formation of significant byproducts in my reaction mixture. What are these byproducts and how can I minimize them?
A2: Side product formation is a common issue that can significantly reduce the yield of the desired product. In the context of this synthesis, the most probable side reactions are elimination and C-alkylation.
Troubleshooting Steps:
-
Minimizing Elimination Reactions: The phenoxide ion is not only a nucleophile but also a base. It can react with the alkylating agent (chloroacetic acid or its ester) to cause an E2 elimination reaction, especially at higher temperatures.
-
Preventing C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to undesired byproducts.
-
Solution: The choice of solvent and counter-ion (from the base) can influence the ratio of O- to C-alkylation. Milder reaction conditions generally favor O-alkylation.[1]
-
Q3: How do I choose the right base for my synthesis?
A3: The selection of the base is critical as it affects the efficiency of the deprotonation of the phenol and can influence the prevalence of side reactions.[1]
-
Strong Bases (e.g., NaH): These ensure complete and irreversible deprotonation of the phenol, which can lead to high yields. However, they are highly reactive, require strictly anhydrous conditions, and the reaction can be exothermic, evolving hydrogen gas, which requires careful handling.[1][4]
-
Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃): These are milder, safer, and easier to handle. They are often used in solvents like acetone or DMF. The reaction may be slower and require heating, but they can help minimize certain side reactions.[1]
-
Hydroxide Bases (e.g., NaOH, KOH): These are cost-effective and commonly used. They can be employed in aqueous or biphasic systems, sometimes with a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases.
For a summary of how base selection can impact yield in a similar system, please refer to Table 1.
Data Presentation
The following tables summarize how different reaction parameters can influence the yield of phenoxyacetic acid synthesis, based on data from analogous reactions.
Table 1: Impact of Base and Solvent Selection on Yield in Williamson Ether Synthesis
| Base | Solvent | Typical Yield Range (%) | Notes |
| Sodium Hydride (NaH) | DMF | 80 - 96% | Strong, non-nucleophilic base. Requires anhydrous conditions.[1] |
| Potassium Carbonate (K₂CO₃) | Acetone or DMF | 70 - 89% | Milder, heterogeneous base. Often requires heating.[1] |
| Sodium Hydroxide (NaOH) | Water/Ethanol | ~75% | A common and cost-effective option.[6] |
| Potassium Hydroxide (KOH) | Water | Good | Often used in aqueous solutions.[7] |
Table 2: General Effect of Reaction Parameters on Yield
| Parameter | Condition | General Effect on Yield |
| Temperature | Too Low | Incomplete reaction, low yield. |
| Optimal (e.g., 50-100°C) | Good balance of reaction rate and minimal side products.[2] | |
| Too High | Increased side reactions (e.g., elimination), leading to lower yield of the desired product.[1] | |
| Reaction Time | Too Short | Incomplete reaction, unreacted starting materials remain. |
| Optimal | Maximizes product formation. Determined by monitoring the reaction (e.g., by TLC). | |
| Too Long | Potential for product degradation or formation of more side products. |
Experimental Protocols
The following is a general experimental protocol for the synthesis of this compound via the Williamson ether synthesis, based on procedures for similar compounds.
Materials:
-
4-(Methylthio)phenol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water
-
Hydrochloric acid (HCl)
-
Suitable organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
Preparation of the Phenoxide:
-
In a round-bottom flask, dissolve the base (e.g., NaOH or KOH) in water.
-
Add 4-(methylthio)phenol to the basic solution and stir until it completely dissolves to form the sodium or potassium 4-(methylthio)phenoxide.
-
-
Reaction with Chloroacetic Acid:
-
Prepare a solution of chloroacetic acid in water and neutralize it with a base (e.g., NaOH).
-
Add the neutralized chloroacetic acid solution to the phenoxide solution.
-
Heat the reaction mixture to reflux (typically between 90-100°C) for 1-2 hours. Monitor the progress of the reaction using TLC.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with hydrochloric acid until it is acidic (test with litmus paper). This will precipitate the crude this compound.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as hot water or an ethanol/water mixture, to yield the pure this compound.
-
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
common problems in [4-(Methylthio)phenoxy]acetic acid experiments and solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common problems encountered during experiments with [4-(Methylthio)phenoxy]acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 4-(methylthio)phenol to form a phenoxide, which then acts as a nucleophile to attack an α-haloacetic acid, such as chloroacetic acid.
Q2: What are the critical parameters to control during the synthesis to ensure a good yield?
A2: Key parameters to control for a successful synthesis include:
-
Anhydrous Conditions: The Williamson ether synthesis is sensitive to moisture, which can hydrolyze the reagents. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Strong Base: A strong, non-nucleophilic base is required to completely deprotonate the phenol. Sodium hydride (NaH) or potassium hydride (KH) are common choices.
-
Temperature: The reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they may also promote side reactions like elimination. A typical range is 50-100°C.[1]
-
Purity of Reagents: The purity of the starting materials, 4-(methylthio)phenol and the haloacetic acid, is crucial to prevent side reactions.
Q3: My reaction yield is consistently low. What are the likely causes?
A3: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete Deprotonation: If the phenol is not fully deprotonated, the concentration of the nucleophilic phenoxide will be low, leading to a slower and less efficient reaction.
-
Side Reactions: The primary competing reaction is the E2 elimination of the haloacetic acid, especially at higher temperatures.
-
Steric Hindrance: While not a major issue with this specific molecule, bulky substituents on either the phenol or the alkylating agent can hinder the S\textsubscript{N}2 reaction.[2][3]
-
Solubility Issues: Poor solubility of the reactants in the chosen solvent can limit the reaction rate. Polar aprotic solvents like DMF or acetonitrile are often preferred.[1]
Q4: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?
A4: Besides the desired product and unreacted starting materials, potential side products include:
-
Alkene from Elimination: The haloacetic acid can undergo elimination to form an alkene.
-
Products of C-alkylation: While O-alkylation is favored, some C-alkylation on the aromatic ring of the phenol can occur.
-
Di-alkylation Products: In some cases, the carboxylic acid of the product can be esterified if an alcohol is used as a solvent or is present as an impurity.
Q5: What is the best way to purify the final product?
A5: Purification is typically achieved through a combination of techniques:
-
Extraction: An initial workup with an aqueous base (like sodium bicarbonate solution) will extract the acidic product into the aqueous layer, leaving non-acidic impurities in the organic layer. The product can then be recovered by acidifying the aqueous layer and extracting with an organic solvent.
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., water, ethanol/water) is an effective method for obtaining a highly pure solid product.[4]
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used to separate the product from closely related impurities.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during this compound experiments.
| Problem | Possible Cause | Solution |
| Low or No Product Yield | Incomplete deprotonation of 4-(methylthio)phenol. | Use a stronger base (e.g., NaH instead of NaOH) and ensure anhydrous conditions. |
| Side reaction (E2 elimination) is favored. | Lower the reaction temperature. Use a primary alkyl halide if alternative syntheses are considered.[2] | |
| Impure or wet reagents and solvents. | Use freshly purified or distilled reagents and anhydrous solvents. | |
| Insufficient reaction time. | Monitor the reaction progress by TLC and allow it to proceed to completion. | |
| Product is an Oil or Fails to Crystallize | Presence of impurities. | Perform a thorough workup including an acid-base extraction. Attempt purification by column chromatography before recrystallization. |
| Incorrect solvent for recrystallization. | Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes). | |
| Inconsistent Spectroscopic Data (NMR, MS) | Presence of residual solvent or impurities. | Ensure the product is thoroughly dried under vacuum. Purify the compound again if necessary. |
| Oxidation of the thioether. | Thioethers can be oxidized to sulfoxides or sulfones. Handle and store the compound under an inert atmosphere if possible. | |
| Complex NMR spectrum due to restricted rotation. | Run the NMR at a higher temperature to see if the peaks coalesce. |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This protocol is a representative procedure based on the Williamson ether synthesis of similar phenoxyacetic acids.[4][5]
-
Deprotonation of 4-(methylthio)phenol:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-(methylthio)phenol (1 equivalent).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the phenol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
-
Alkylation:
-
Dissolve sodium chloroacetate (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the sodium chloroacetate solution dropwise to the phenoxide solution at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution to pH 2-3 with 6M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent such as ethanol/water to obtain pure this compound.
-
Quantitative Data
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa |
| This compound | C₉H₁₀O₃S | 198.24[6] | - | - |
| 4-(Methylthio)phenylacetic acid | C₉H₁₀O₂S | 182.24[7] | 97-98[8] | 4.34 (Predicted)[8] |
| 4-Methylphenoxyacetic acid | C₉H₁₀O₃ | 166.17 | 140-142[9] | 3.215[9] |
| Phenoxyacetic acid | C₈H₈O₃ | 152.15[10] | 98-99[10] | 3.7[10] |
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for the this compound Moiety
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| -S-CH ₃ | ~2.4 | ~15-20 |
| Ar-H (ortho to -OCH₂) | ~6.8-7.0 | ~114-116 |
| Ar-H (ortho to -SCH₃) | ~7.2-7.4 | ~128-130 |
| -O-CH ₂- | ~4.6 | ~65-68 |
| -COOH | ~10-12 (broad) | ~170-175 |
| Ar-C -S | ~125-130 | |
| Ar-C -O | ~155-160 |
Note: Actual chemical shifts may vary depending on the solvent and other substituents.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of this compound.
Potential Signaling Pathways
This compound, as a derivative of phenoxyacetic acid, may interact with several cellular signaling pathways. Two notable pathways are the Free Fatty Acid Receptor 1 (FFA1) and Peroxisome Proliferator-Activated Receptor (PPAR) pathways, which are involved in metabolic regulation.[11][12]
FFA1 Signaling Pathway
Caption: Activation of the FFA1 receptor leading to insulin secretion.[13]
PPAR Signaling Pathway
Caption: PPAR signaling pathway leading to metabolic regulation.[14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. quora.com [quora.com]
- 4. The Williamson Ether Synthesis [cs.gordon.edu]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 6. This compound | 15267-49-9 [sigmaaldrich.com]
- 7. 4-(Methylthio)phenylacetic acid | C9H10O2S | CID 4983912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Methylthiophenylacetic acid | 16188-55-9 [chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Free fatty acid receptor 1 - Wikipedia [en.wikipedia.org]
- 12. KEGG PATHWAY: hsa03320 [genome.jp]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
optimizing [4-(Methylthio)phenoxy]acetic acid concentration for cell culture assays
Welcome to the technical support center for [4-(Methylthio)phenoxy]acetic acid. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in cell culture assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is sparingly soluble in aqueous solutions. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO). A 10 mM stock solution is a common starting point.
Q2: How should I store the stock solution?
A2: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound degradation.[1]
Q3: What is a safe final concentration of DMSO in my cell culture medium?
A3: The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[2] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability and function.
Q4: I am not observing any effect on my cells. What are the possible reasons?
A4: Several factors could contribute to a lack of observable effect. Consider the following:
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Compound Concentration: The concentrations tested may be too low. It is advisable to perform a dose-response experiment over a wide range of concentrations (e.g., from nanomolar to micromolar).
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Incubation Time: The duration of exposure may be too short. Some compounds require longer incubation times to elicit a cellular response. Consider time-course experiments (e.g., 24, 48, and 72 hours).[3]
-
Solubility: The compound may have precipitated out of the culture medium. Visually inspect the wells for any precipitate after adding the compound.
-
Cell Line Resistance: The cell line you are using may be resistant to the effects of the compound.
Q5: I am observing high cell death even at low concentrations. What should I do?
A5: If you observe excessive cytotoxicity, consider the following:
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Concentration Range: Your lowest concentration may still be too high. Expand your dose-response curve to include lower concentrations.
-
Compound Purity: Verify the purity of your this compound stock.
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Assay-Specific Effects: The observed cytotoxicity might be an artifact of the assay itself. It is recommended to use orthogonal methods to confirm cell viability. For instance, if you are using an MTT assay (which measures metabolic activity), you could confirm the results with a Trypan Blue exclusion assay (which measures membrane integrity).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Culture Medium | Low aqueous solubility of this compound. | Pre-warm the cell culture medium to 37°C before adding the compound stock solution.[2] Consider a stepwise dilution of the DMSO stock into the medium. If precipitation persists, a different solvent system or the use of a solubilizing agent (ensure it is not cytotoxic to your cells) may be necessary. |
| Inconsistent Results Between Experiments | Inconsistent cell seeding density. Pipetting errors during serial dilutions. Variation in incubation times. | Ensure a homogeneous cell suspension before seeding. Use calibrated pipettes and be meticulous with dilutions. Standardize all incubation times across experiments. |
| High Background in Vehicle Control | DMSO cytotoxicity. | Perform a dose-response experiment for DMSO alone on your specific cell line to determine the maximum non-toxic concentration. Ensure the final DMSO concentration in all experimental wells is consistent and below this threshold. |
| Edge Effects in Microplates | Increased evaporation from the outer wells of the plate. | To minimize edge effects, avoid using the outermost wells for experimental conditions. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 198.24 g/mol )
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 1.98 mg of this compound powder.
-
Add 1 mL of sterile DMSO to the powder.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes (e.g., 20 µL aliquots).
-
Store the aliquots at -20°C.
Protocol 2: Determining Optimal Concentration using an MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cell line.
Materials:
-
Adherent cells in logarithmic growth phase
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no treatment" control.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a blank well (medium, MTT, and solubilization solution only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines after 48 hours of Treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 25.6 |
| HepG2 | Liver Cancer | 15.2 |
| A549 | Lung Cancer | 42.8 |
| HCT116 | Colon Cancer | 18.9 |
Note: These are hypothetical values for illustrative purposes and should be experimentally determined for your specific cell line and conditions.
Visualizations
Experimental Workflow for Determining IC50
Caption: Workflow for determining the IC50 value of a compound.
Hypothetical Signaling Pathway Affected by this compound
Caption: A hypothetical signaling cascade leading to apoptosis.
Troubleshooting Logic for Low Cytotoxicity
Caption: A decision tree for troubleshooting low cytotoxicity.
References
degradation pathways of [4-(Methylthio)phenoxy]acetic acid under experimental conditions
This technical support center provides guidance for researchers studying the degradation of [4-(Methylthio)phenoxy]acetic acid. Due to a lack of direct experimental studies on this specific compound, the information presented here is based on the known degradation pathways of structurally similar molecules, including other phenoxyacetic acids and compounds containing a 4-(methylthio)phenyl moiety. The proposed pathways are hypothetical and should be confirmed experimentally.
Frequently Asked Questions (FAQs)
Q1: What are the likely initial degradation steps for this compound in microbial systems?
Based on studies of similar phenoxyacetic acid herbicides, a primary initial degradation step is likely the cleavage of the ether bond linking the acetic acid side chain to the phenoxy ring. This would result in the formation of 4-(methylthio)phenol and glyoxylic acid. The enzyme responsible for this in many soil bacteria is an α-ketoglutarate-dependent dioxygenase.
Q2: What transformations can be expected for the methylthio group during degradation?
The sulfur atom in the methylthio group is susceptible to oxidation. In microbial and abiotic systems, it is probable that the methylthio group will be sequentially oxidized to form [4-(methylsulfinyl)phenoxy]acetic acid (sulfoxide) and subsequently [4-(methylsulfonyl)phenoxy]acetic acid (sulfone). These transformations can significantly alter the polarity and bioavailability of the compound.
Q3: Are there any expected abiotic degradation pathways, such as photodegradation?
Yes, photodegradation is a potential abiotic degradation pathway. Aromatic sulfides can undergo photooxidation. Under environmental conditions, exposure to sunlight, particularly UV radiation, could lead to the oxidation of the sulfur atom, similar to microbial oxidation, forming the corresponding sulfoxide and sulfone. Additionally, cleavage of the ether bond or degradation of the aromatic ring may occur, although these processes might be slower.
Q4: What are the potential terminal degradation products?
Complete mineralization of this compound would ultimately lead to carbon dioxide, water, and sulfate. However, intermediate products such as 4-(methylthio)phenol, 4-(methylsulfinyl)phenol, and 4-(methylsulfonyl)phenol may be more persistent. Further degradation of the phenolic ring would likely proceed through ring cleavage mechanisms common in the breakdown of aromatic compounds.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No degradation of the parent compound is observed in microbial cultures. | The selected microbial strain or consortium may lack the necessary enzymes for the initial cleavage of the ether bond or oxidation of the methylthio group. | - Screen different microbial isolates from environments previously exposed to similar compounds. - Consider using a mixed microbial consortium from a relevant environmental sample (e.g., agricultural soil). - Ensure optimal culture conditions (pH, temperature, aeration) for microbial activity. |
| Intermediate products (e.g., sulfoxide, sulfone) accumulate and do not degrade further. | The microorganisms may only possess the enzymes for the initial oxidation steps but lack the pathways for the degradation of the oxidized products or the aromatic ring. | - Introduce a secondary microbial strain known to degrade sulfonated aromatic compounds. - Optimize environmental conditions that may favor the activity of enzymes responsible for the degradation of these intermediates. |
| Inconsistent results in photodegradation experiments. | Variability in light source intensity, wavelength, or the presence of photosensitizing agents in the experimental matrix. | - Standardize the light source and ensure consistent distance and intensity for all samples. - Use a well-defined aqueous matrix to avoid interference from unknown components. - Consider the use of a photosensitizer, such as titanium dioxide (TiO2), to enhance degradation rates, and control for its effects. |
| Difficulty in identifying degradation products. | Degradation products may be present at low concentrations or may be highly polar, making extraction and detection challenging. | - Utilize solid-phase extraction (SPE) to concentrate the analytes from the aqueous matrix. - Employ sensitive analytical techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for identification and quantification. - Synthesize potential degradation products (e.g., 4-(methylthio)phenol, the sulfoxide, and sulfone derivatives) to use as analytical standards. |
Proposed Degradation Pathways
The following diagrams illustrate the hypothetical degradation pathways of this compound based on inferred biochemical reactions.
Caption: Proposed microbial degradation pathways of this compound.
Caption: Proposed abiotic (photodegradation) pathways of this compound.
Experimental Protocols
While specific protocols for this compound are not available, the following are generalized methodologies adapted from studies on related compounds that can serve as a starting point for experimental design.
Microbial Degradation Study
-
Microorganism and Culture Conditions:
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Isolate microorganisms from soil with a history of herbicide application or use a known degrader strain for phenoxyacetic acids.
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Grow the culture in a minimal salts medium with this compound as the sole carbon source at a concentration of 50-100 mg/L.
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Incubate at a controlled temperature (e.g., 25-30 °C) with shaking for aeration.
-
-
Sample Collection and Preparation:
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Collect aliquots of the culture at regular time intervals (e.g., 0, 24, 48, 72, 96 hours).
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Centrifuge the aliquots to separate the biomass from the supernatant.
-
Filter the supernatant through a 0.22 µm filter.
-
-
Analytical Method:
-
Analyze the supernatant for the parent compound and potential metabolites using High-Performance Liquid Chromatography (HPLC) with a UV detector or a Mass Spectrometer (MS).
-
Use an appropriate C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid).
-
Photodegradation Study
-
Experimental Setup:
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Prepare an aqueous solution of this compound (e.g., 10 mg/L) in a quartz vessel.
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Use a UV lamp with a specific wavelength (e.g., 254 nm or a broad-spectrum lamp simulating sunlight) as the light source.
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Include a dark control to account for any abiotic degradation not due to light.
-
-
Irradiation and Sampling:
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Expose the solution to the light source for a defined period, with continuous stirring.
-
Collect samples at various time points during the irradiation.
-
-
Analysis:
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Analyze the samples directly or after appropriate extraction using HPLC-UV or HPLC-MS to determine the concentration of the parent compound and identify degradation products.
-
Disclaimer: The information provided is for guidance purposes only and is based on inferred scientific principles due to the absence of direct experimental data for this compound. Researchers should validate these proposed pathways and methodologies through rigorous experimentation.
Technical Support Center: Overcoming Solubility Issues of [4-(Methylthio)phenoxy]acetic acid
Welcome to the technical support center for [4-(Methylthio)phenoxy]acetic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the aqueous solubility of this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility limited?
A1: this compound is a carboxylic acid derivative. Its molecular structure contains a relatively large, non-polar phenoxy group, which makes it hydrophobic. Carboxylic acids with more than five carbon atoms generally have low water solubility.[1][2] The limited solubility is due to the unfavorable energy cost of breaking the strong hydrogen bonds between water molecules to accommodate the non-polar part of the molecule.[3]
Q2: What is the pKa of this compound and why is it important for solubility?
Q3: What are the primary strategies to improve the aqueous solubility of this compound?
A3: The primary strategies leverage its acidic nature and include:
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pH Adjustment: Increasing the pH of the solution deprotonates the carboxylic acid group, forming a highly soluble carboxylate salt.[8][9]
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Salt Formation: The compound can be pre-converted into a solid salt (e.g., sodium or potassium salt) which is generally much more soluble in water than the free acid.[10][11][12]
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Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can reduce the overall polarity of the solvent system, improving the solubility of hydrophobic compounds.[8][13]
Section 2: Troubleshooting Guide
Q1: My compound precipitated out of my aqueous buffer. What happened?
A1: This commonly occurs if the pH of your buffer is at or below the pKa of the compound. In acidic or neutral conditions, this compound exists predominantly in its neutral, protonated form (R-COOH), which has very low aqueous solubility. Precipitation indicates the concentration has exceeded the solubility limit at that specific pH. To resolve this, you must increase the pH of your solution.
Q2: I need to prepare a high-concentration stock solution. What is the best approach?
A2: For a high-concentration aqueous stock, the pH adjustment method is most effective. Start by dissolving the compound in a small amount of a base solution (e.g., 1N NaOH) and then dilute it with your desired aqueous medium. Alternatively, using a co-solvent like DMSO or ethanol can achieve high concentrations, which can then be diluted into your final aqueous medium.[8] However, be mindful of the final co-solvent concentration in your experiment, as it may affect biological systems.
Q3: The required high pH for solubilization is incompatible with my experiment. What are the alternatives?
A3: If a high pH is not viable, consider these alternatives:
-
Co-solvents: Use a minimal amount of a biocompatible co-solvent like DMSO, ethanol, or polyethylene glycol (PEG).[8] The goal is to keep the final concentration low enough to not interfere with the experiment.
-
Formulation with Excipients: For more advanced applications, complexation with cyclodextrins or formulation in surfactant-based systems like microemulsions can enhance solubility at neutral pH, but these require significant formulation development.[14]
Logical Flow for Troubleshooting
Below is a diagram outlining the decision-making process when encountering solubility issues.
Caption: Troubleshooting workflow for solubility issues.
Section 3: Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
This protocol describes how to prepare a solution of this compound by converting it to its soluble salt form in situ.
Methodology:
-
Weigh the desired amount of this compound powder.
-
Add a small volume of deionized water, but do not expect the compound to dissolve.
-
While stirring, add a 1 M solution of Sodium Hydroxide (NaOH) dropwise.
-
Monitor the solution. As the pH increases, the powder will begin to dissolve as it converts to its sodium salt.
-
Continue adding NaOH until the solution is completely clear. This typically occurs at a pH well above the pKa.
-
Once dissolved, add the desired aqueous buffer or media to reach the final volume and concentration.
-
Verify that the final pH of the solution is compatible with your experimental needs and adjust if necessary, ensuring it does not drop low enough to cause precipitation.
Protocol 2: Solubilization Using Co-solvents
This method is useful for creating a concentrated stock solution when pH modification is not desirable in the final preparation.
Methodology:
-
Weigh the desired amount of this compound.
-
Add a minimal volume of a suitable co-solvent (e.g., DMSO, Ethanol) to completely dissolve the powder.
-
Gently vortex or sonicate if necessary to ensure full dissolution.
-
This concentrated stock can now be added dropwise or in small aliquots to your aqueous experimental medium with vigorous stirring.
-
Crucial Step: Ensure the final concentration of the co-solvent in the aqueous medium is low (typically <1%, often <0.1%) to avoid solvent effects in biological assays and to prevent precipitation of the compound.
Data Presentation: Comparison of Solubilization Methods
| Method | Principle | Typical Solvents/Reagents | Pros | Cons |
| pH Adjustment | Ionization of the carboxylic acid to a soluble carboxylate salt.[15] | Water, NaOH, KOH, or basic buffers (e.g., PBS pH > 8.0) | High aqueous concentration achievable; simple and cost-effective.[8] | Final solution will have a high pH; risk of precipitation if pH drops.[8] |
| Salt Formation | Pre-synthesis of a stable, soluble salt form of the acid.[5] | Sodium, Potassium, or other suitable counter-ions.[10] | High aqueous solubility; neutral pH of the final solution. | Requires chemical synthesis and purification; may not be readily available. |
| Co-solvency | Reducing solvent polarity to dissolve a hydrophobic solute.[9] | DMSO, Ethanol, Propylene Glycol, PEG 400 | Effective for highly insoluble compounds; useful for high-concentration stocks.[8] | Co-solvents can be toxic to cells; risk of precipitation upon dilution.[13] |
Signaling Pathway & Mechanism Diagrams
Effect of pH on Solubility
The diagram below illustrates the equilibrium between the insoluble and soluble forms of the acid as a function of pH.
Caption: pH-dependent equilibrium of a carboxylic acid.
Co-solvency Mechanism
This diagram shows conceptually how co-solvents improve solubility.
References
- 1. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 2. Video: Physical Properties of Carboxylic Acids [jove.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. microbenotes.com [microbenotes.com]
- 5. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. wjbphs.com [wjbphs.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. research.aston.ac.uk [research.aston.ac.uk]
- 11. ijsdr.org [ijsdr.org]
- 12. rjpdft.com [rjpdft.com]
- 13. ijmsdr.org [ijmsdr.org]
- 14. ascendiacdmo.com [ascendiacdmo.com]
- 15. researchgate.net [researchgate.net]
purification challenges of synthetic [4-(Methylthio)phenoxy]acetic acid and how to resolve them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered during the synthesis of [4-(Methylthio)phenoxy]acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetic this compound?
The synthesis of this compound is typically achieved through a Williamson ether synthesis. Potential impurities include unreacted starting materials such as 4-(methylthio)phenol and chloroacetic acid, as well as potential side products from the reaction.
Q2: My final product has a persistent yellow or brownish color. What is the likely cause and how can I remove it?
A persistent color in your product often indicates the presence of phenolic impurities, such as unreacted 4-(methylthio)phenol, which can oxidize to form colored compounds. Standard purification techniques like recrystallization or column chromatography are typically effective in removing these colored impurities.
Q3: After recrystallization, I am experiencing low yields. What are the possible reasons and how can I improve my recovery?
Low recovery after recrystallization can be due to several factors:
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Using too much solvent: This will result in a significant portion of your product remaining in the mother liquor.
-
Inappropriate solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals.
-
Incomplete precipitation: Ensure the solution is sufficiently cooled for an adequate amount of time to allow for maximum crystal formation.
Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the solid melts and forms a liquid layer instead of dissolving in the hot solvent. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if there are significant impurities present. To resolve this, you can try:
-
Adding more solvent to fully dissolve the oil at an elevated temperature.
-
Using a lower-boiling point solvent for recrystallization.
-
Performing a preliminary purification step, such as passing the crude product through a short silica gel plug, to remove some of the impurities before recrystallization.
Troubleshooting Guides
Problem 1: Presence of Unreacted 4-(methylthio)phenol
| Symptom | Possible Cause | Troubleshooting Steps |
| Oily or sticky solid product. | Incomplete reaction or insufficient purification. | 1. Extraction: Perform a basic wash (e.g., with aqueous sodium bicarbonate solution) during the workup to remove the acidic product into the aqueous layer, leaving the neutral or less acidic phenol in the organic layer. Acidification of the aqueous layer will then precipitate the pure product. 2. Recrystallization: Recrystallize the crude product from a suitable solvent system. A mixed solvent system like ethyl acetate/hexane can be effective. 3. Column Chromatography: If recrystallization is ineffective, purify the product using silica gel column chromatography with an appropriate solvent gradient (e.g., hexane/ethyl acetate). |
| Brownish or yellowish tint in the final product. | Oxidation of residual phenol. | Follow the purification steps outlined above. For highly colored impurities, treatment with activated charcoal during recrystallization may be beneficial. |
Problem 2: Presence of Unreacted Chloroacetic Acid
| Symptom | Possible Cause | Troubleshooting Steps |
| Product has a lower than expected melting point. | Residual chloroacetic acid impurity. | 1. Aqueous Wash: During the workup, thoroughly wash the organic layer containing the product with water to remove the highly water-soluble chloroacetic acid. 2. Recrystallization: Chloroacetic acid is generally soluble in many organic solvents even at low temperatures, so a well-chosen recrystallization solvent should leave it in the mother liquor. |
Problem 3: General Recrystallization Issues
| Symptom | Possible Cause | Troubleshooting Steps |
| No crystals form upon cooling. | - Solution is too dilute. - Supersaturation has not been achieved. | - Boil off some of the solvent to concentrate the solution. - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. - Add a seed crystal of the pure product. - Cool the solution to a lower temperature (e.g., in an ice bath). |
| Crystals crash out of solution too quickly. | - The solution is too concentrated. - The solution was cooled too rapidly. | - Add a small amount of additional hot solvent to redissolve the solid and allow it to cool more slowly. - Insulate the flask to slow down the cooling rate. |
| Poor purity after recrystallization. | - Inappropriate solvent choice. - Impurities co-crystallized with the product. | - Screen for a different recrystallization solvent or solvent mixture. - Ensure slow cooling to allow for selective crystallization. - Consider a pre-purification step like an extraction or a silica plug. |
Experimental Protocols
Protocol 1: Purification by Extraction
-
Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic product will move into the aqueous layer as its sodium salt, while neutral impurities like unreacted 4-(methylthio)phenol will remain in the organic layer.
-
Separate the aqueous layer and wash it with fresh ethyl acetate to remove any remaining neutral impurities.
-
Acidify the aqueous layer by slowly adding a dilute acid (e.g., 1M HCl) until the product precipitates out.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
Dry the purified product under vacuum.
Protocol 2: Purification by Recrystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate/hexane) to dissolve the solid completely.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the activated charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Visualizations
Caption: General purification workflow for synthetic this compound.
Caption: Troubleshooting logic for common purification challenges.
minimizing side reactions in the synthesis of [4-(Methylthio)phenoxy]acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of [4-(Methylthio)phenoxy]acetic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, focusing on the reaction between 4-(methylthio)phenol and an acetic acid derivative.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete Deprotonation: The base may not be strong enough or used in sufficient quantity to fully deprotonate the 4-(methylthio)phenol. | - Use a stronger base such as sodium hydride (NaH) or potassium hydride (KH) in an anhydrous solvent. - If using a weaker base like potassium carbonate (K₂CO₃), ensure a sufficient excess is used and consider increasing the reaction temperature. |
| Reaction Temperature Too Low: The activation energy for the reaction may not be reached, especially with milder bases. | - For reactions with bases like K₂CO₃, gradually increase the temperature to 50-80 °C and monitor the reaction progress by TLC.[1] | |
| Insufficient Reaction Time: The reaction may not have proceeded to completion. | - Monitor the reaction using Thin Layer Chromatography (TLC). Extend the reaction time if starting material is still present.[1] | |
| Presence of C-Alkylated Impurity | Reaction in Protic Solvent: Protic solvents (e.g., water, ethanol) can solvate the phenoxide oxygen, making it less available for O-alkylation and promoting C-alkylation on the aromatic ring. | - Switch to a polar aprotic solvent such as acetonitrile, DMF, or DMSO, which are known to favor O-alkylation.[2] |
| Inappropriate Base: The choice of base and its corresponding cation can influence the O/C alkylation ratio. | - Employ milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) which are often associated with higher selectivity for O-alkylation.[1] | |
| Formation of Elimination Byproducts | Sterically Hindered Base or Alkylating Agent: While less common with chloroacetic acid, a bulky base can promote the E2 elimination of the alkylating agent. | - Use a less sterically hindered base.[1] |
| High Reaction Temperature: Higher temperatures can favor elimination over substitution. | - If elimination is suspected, try running the reaction at a lower temperature for a longer duration.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound and what are the common side reactions?
The primary method is the Williamson ether synthesis, which involves the reaction of deprotonated 4-(methylthio)phenol (a phenoxide) with an alkylating agent like chloroacetic acid.[1] This is an SN2 reaction.[3] The main side reactions are:
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C-alkylation: Alkylation occurs on the carbon of the phenol ring instead of the oxygen atom. Phenoxides are ambident nucleophiles, meaning they can react at two different sites.[1]
-
Elimination: The alkylating agent can undergo an elimination reaction, which is more prevalent with secondary and tertiary alkyl halides but can still occur under certain conditions with primary halides.[3]
Q2: How does the choice of solvent affect the outcome of the synthesis?
The solvent plays a critical role in determining the ratio of O-alkylation to C-alkylation.[2]
-
Polar aprotic solvents (e.g., acetonitrile, DMF, DMSO) are recommended as they do not strongly solvate the phenoxide oxygen, leaving it more available to act as a nucleophile and thus favoring the desired O-alkylation.[2]
-
Protic solvents (e.g., water, methanol, ethanol) can form hydrogen bonds with the phenoxide oxygen, making it less nucleophilic and increasing the likelihood of C-alkylation.[4]
The table below illustrates the effect of the solvent on the O/C alkylation ratio in a representative Williamson ether synthesis.
| Solvent | O-Alkylated Product (%) | C-Alkylated Product (%) |
| Acetonitrile | 97 | 3 |
| Methanol | 72 | 28 |
| (Data from a study on the reaction of sodium β-naphthoxide and benzyl bromide)[2] |
Q3: Which base is most suitable for this synthesis to minimize side reactions?
The choice of base is crucial for efficient deprotonation while minimizing side reactions.[1]
-
Strong bases like sodium hydride (NaH) ensure complete and irreversible deprotonation of the phenol but require strict anhydrous conditions and careful handling.[1]
-
Weaker inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often preferred as they are easier to handle and can lead to higher selectivity for O-alkylation, although they may require heating to achieve a reasonable reaction rate.[1]
Q4: What is the effect of temperature on the synthesis?
Temperature is a critical parameter. While heating can increase the reaction rate, especially when using milder bases like K₂CO₃, excessively high temperatures can promote side reactions such as elimination and potentially C-alkylation.[1] It is advisable to start at a moderate temperature (e.g., 50-80 °C) and monitor the reaction progress.[1]
Experimental Protocols
Protocol for Minimizing Side Reactions in the Synthesis of this compound
This protocol is a generalized procedure based on best practices for Williamson ether synthesis to favor O-alkylation.
Materials:
-
4-(Methylthio)phenol
-
Chloroacetic acid
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile, anhydrous
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(methylthio)phenol (1 equivalent) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2 equivalents) to the mixture.
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add chloroacetic acid (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and monitor its progress using TLC.
-
After the reaction is complete (typically after several hours, as indicated by the disappearance of the starting phenol on TLC), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization.
Visualizations
Caption: Reaction pathway for the synthesis of this compound, highlighting the competing O- and C-alkylation pathways.
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
Technical Support Center: [4-(Methylthio)phenoxy]acetic acid Analytical Methods
Welcome to the technical support center for the analytical methods of [4-(Methylthio)phenoxy]acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of this compound?
A1: For a reversed-phase HPLC analysis of this compound, a good starting point is a C18 column with a mobile phase consisting of a mixture of acidified water and acetonitrile. The acidic mobile phase, typically with 0.1% formic or acetic acid, helps to ensure consistent protonation of the carboxylic acid group, leading to better peak shape and reproducible retention times.[1][2][3][4] A gradient elution, starting with a higher percentage of aqueous phase and increasing the organic phase, is often effective for separating the analyte from impurities.
Q2: How does the mobile phase pH affect the retention of this compound?
A2: The mobile phase pH has a significant impact on the retention of ionizable compounds like this compound. As an acidic analyte, its retention on a reversed-phase column will increase at lower pH values (typically 2 pH units below its pKa) because the carboxylic acid group will be in its neutral, less polar form.[1][2][3][4] Conversely, as the pH increases, the carboxylic acid group deprotonates to form a more polar carboxylate anion, which results in decreased retention.[1][2] Therefore, controlling the mobile phase pH is crucial for achieving reproducible results.[1][2][3][4]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Peak Tailing | Secondary interactions with the stationary phase; Column contamination; Inappropriate mobile phase pH. | - Add a small amount of a competing acid (e.g., 0.1% trifluoroacetic acid) to the mobile phase.- Use a guard column to protect the analytical column from contaminants.- Ensure the mobile phase pH is at least 2 units below the analyte's pKa to maintain it in a single protonation state.[1][2][3][4] |
| Poor Resolution | Inadequate separation from other components; Suboptimal mobile phase composition. | - Optimize the mobile phase gradient to improve separation.- Try a different organic modifier (e.g., methanol instead of acetonitrile).- Adjust the mobile phase pH to alter the selectivity between the analyte and interfering peaks.[1][2] |
| Baseline Noise or Drift | Contaminated mobile phase or detector; Column bleed. | - Filter all mobile phase solvents.- Purge the HPLC system thoroughly.- Use a high-quality HPLC-grade column and operate within its recommended temperature and pH limits. |
| Variable Retention Times | Inconsistent mobile phase preparation; Fluctuations in column temperature; Column degradation. | - Prepare fresh mobile phase daily and ensure accurate pH measurement.- Use a column oven to maintain a constant temperature.- Replace the column if performance deteriorates. |
Experimental Workflow
Gas Chromatography (GC)
Frequently Asked Questions (FAQs)
Q1: Is direct GC analysis of this compound possible?
A1: Direct GC analysis of underivatized this compound is challenging due to its low volatility and the polar nature of the carboxylic acid group. This can lead to poor peak shape (tailing) and potential thermal degradation in the injector and column. Therefore, derivatization is highly recommended to convert the carboxylic acid into a more volatile and thermally stable ester or silyl derivative.
Q2: What are the common derivatization techniques for carboxylic acids for GC analysis?
A2: The most common derivatization methods for carboxylic acids are esterification and silylation.
-
Esterification: This involves converting the carboxylic acid to its methyl or other alkyl ester using reagents like diazomethane, BF3/methanol, or by acid-catalyzed reaction with an alcohol.
-
Silylation: This technique replaces the acidic proton with a silyl group, typically using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| No Peak or Very Small Peak | Incomplete derivatization; Sample degradation in the injector. | - Optimize derivatization conditions (reagent concentration, temperature, and time).- Use a lower injector temperature.- Ensure the sample is completely dry before adding the derivatization reagent. |
| Peak Tailing | Active sites in the injector liner or column; Incomplete derivatization. | - Use a deactivated injector liner and a high-quality, inert GC column.- Trim the front end of the column to remove active sites.- Ensure the derivatization reaction has gone to completion. |
| Ghost Peaks | Carryover from previous injections; Septum bleed. | - Perform a bake-out of the column and injector.- Use a high-temperature, low-bleed septum.- Inject a solvent blank to confirm the source of contamination. |
| Poor Reproducibility | Inconsistent derivatization; Leaks in the system. | - Use an internal standard to correct for variations in derivatization and injection volume.- Perform a leak check of the GC system, particularly around the injector and column fittings. |
Experimental Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H NMR chemical shifts for this compound?
A1: The expected 1H NMR chemical shifts are:
-
Carboxylic acid proton (-COOH): A broad singlet typically appearing far downfield, between 10-13 ppm. This peak may disappear upon shaking the sample with D2O.[5]
-
Aromatic protons (-C6H4-): Two doublets in the aromatic region (approximately 6.8-7.5 ppm) due to the para-substitution pattern.
-
Methylene protons (-O-CH2-): A singlet around 4.6 ppm.
-
Methyl protons (-S-CH3): A singlet around 2.5 ppm.
Q2: Why is the carboxylic acid proton signal sometimes very broad or not visible in the 1H NMR spectrum?
A2: The carboxylic acid proton is acidic and can undergo rapid chemical exchange with other acidic protons (like trace water in the solvent) or with itself through hydrogen bonding. This exchange process can lead to significant broadening of the signal, sometimes to the point where it becomes indistinguishable from the baseline.[5]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Disappearance of the -COOH proton signal | Exchange with deuterium from the NMR solvent or trace D2O. | This is a characteristic behavior and can be used to confirm the presence of the carboxylic acid group by intentionally adding a drop of D2O to the NMR tube and re-acquiring the spectrum.[5] |
| Poorly resolved aromatic signals | Sample concentration too high, leading to peak broadening; Inhomogeneous magnetic field. | - Prepare a more dilute sample.- Ensure the NMR spectrometer is properly shimmed to optimize the magnetic field homogeneity. |
| Presence of unexpected signals | Impurities in the sample or solvent. | - Check the purity of the sample by another technique (e.g., HPLC).- Run a blank spectrum of the NMR solvent to identify solvent-related impurity peaks. |
General Troubleshooting Logic
Detailed Experimental Protocols
Note: The following protocols are generalized based on typical methods for similar compounds. Optimization may be required for specific instrumentation and applications.
HPLC Protocol
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
20-25 min: Column re-equilibration
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
GC-MS Protocol (with Derivatization)
-
Derivatization (Esterification with Methanolic HCl):
-
Accurately weigh approximately 1 mg of the sample into a vial.
-
Add 1 mL of 3N methanolic HCl.
-
Cap the vial tightly and heat at 70 °C for 1 hour.
-
Cool to room temperature.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.
-
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-500.
-
Injection Volume: 1 µL (splitless injection).
NMR Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
1H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
D2O Exchange (optional):
-
Add one drop of D2O to the NMR tube.
-
Shake gently to mix.
-
Re-acquire the 1H NMR spectrum to observe the disappearance of the carboxylic acid proton signal.
-
References
- 1. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. biotage.com [biotage.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
enhancing the stability of [4-(Methylthio)phenoxy]acetic acid stock solutions
Welcome to the technical support center for [4-(Methylthio)phenoxy]acetic acid. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to enhance the stability and successful application of your stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial solubilization of this compound, it is recommended to use a small amount of a suitable organic solvent such as 95% ethanol or a dilute aqueous base like 1 N NaOH or 1 N KOH.[1] After the compound is fully dissolved, you can bring the solution to your desired final volume using double-distilled water.[1] For applications requiring an organic solvent, dimethyl sulfoxide (DMSO) is also a viable option.
Q2: What are the optimal storage conditions for a stock solution of this compound?
A2: To ensure long-term stability, stock solutions of phenoxyacetic acid derivatives should be stored at low temperatures. For storage up to one year, a temperature of -20°C is recommended. For longer-term storage of up to two years, -80°C is ideal.[2] It is also advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]
Q3: Is this compound sensitive to light?
A3: Yes, compounds with a phenoxyacetic acid structure can be susceptible to photodegradation. Therefore, it is best practice to store stock solutions in amber vials or containers wrapped in aluminum foil to protect them from light exposure.[1]
Q4: What should I do if I observe precipitation in my stock solution upon storage?
A4: Precipitation can occur if the compound's solubility limit is exceeded, especially at lower temperatures. If you observe precipitation, gently warm the solution to room temperature and vortex or sonicate until the precipitate redissolves. To prevent this, consider preparing a slightly more dilute stock solution or storing it at a temperature where solubility is maintained. When using aqueous solutions, ensure the pH is maintained within a range that favors solubility.
Q5: What are the potential degradation pathways for this compound?
A5: Based on its chemical structure, potential degradation pathways include hydrolysis of the ether linkage under strongly acidic or basic conditions. The methylthio group may also be susceptible to oxidation. Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) can help identify specific degradation products.[3][4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving the Compound | The compound has low solubility in the chosen solvent at the desired concentration. | Use a small amount of 95% ethanol, 1 N NaOH, or 1 N KOH to initially dissolve the powder before adding water to the final volume.[1] Gentle heating or sonication can also aid in dissolution. |
| Precipitation in Stock Solution During Storage | The storage temperature is too low for the concentration of the solution, causing the compound to fall out of solution. | Store the solution at a slightly higher temperature (e.g., -20°C instead of -80°C) if stability is not compromised. Alternatively, prepare a more dilute stock solution. Before use, warm the solution to room temperature and ensure all precipitate has redissolved. |
| Inconsistent Experimental Results | The stock solution may have degraded due to improper storage or handling. | Prepare fresh stock solutions regularly. Store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.[1][2] Protect the solution from light.[1] Perform a stability study to determine the shelf-life of the solution under your specific storage conditions. |
| Contamination of Cell Cultures | The stock solution was not prepared under sterile conditions. | Prepare the stock solution using sterile techniques and filter-sterilize the final solution through a 0.22 µm filter before adding it to cell culture media. |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution
Materials:
-
This compound (MW: 198.24 g/mol )
-
Dimethyl sulfoxide (DMSO)
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile filtered pipette tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh out 1.9824 mg of this compound on an analytical balance.
-
Transfer the powder to a sterile 1.5 mL microcentrifuge tube.
-
Add 1 mL of DMSO to the tube.
-
Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the tubes clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol for a Forced Degradation Study
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.
Materials:
-
1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water)
-
1 N HCl
-
1 N NaOH
-
30% Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with a UV detector
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition. Neutralize the acid and base hydrolysis samples before analysis. Analyze all samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Visualizations
Caption: Experimental workflow for the preparation and use of this compound solutions.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. phytotechlab.com [phytotechlab.com]
- 2. CN103058855A - Method for synthesizing phenoxyacetic acid derivative - Google Patents [patents.google.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
optimizing reaction conditions for the synthesis of [4-(Methylthio)phenoxy]acetic acid esters
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of [4- (Methylthio)phenoxy]acetic acid esters. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction parameters to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of [4-(Methylthio)phenoxy]acetic acid and its subsequent esterification.
Q1: I am getting a low yield in the Williamson ether synthesis of this compound. What are the possible causes and solutions?
A1: Low yields in this Williamson ether synthesis can stem from several factors. Here's a troubleshooting guide:
-
Incomplete Deprotonation of 4-(Methylthio)phenol: The phenoxide is the active nucleophile. Ensure you are using a sufficiently strong base and appropriate solvent.
-
Solution: Use at least one equivalent of a strong base like sodium hydroxide or potassium hydroxide. For less reactive systems, consider stronger bases like sodium hydride in an anhydrous aprotic solvent (e.g., THF, DMF).
-
-
Poor Quality of Reagents: The purity of 4-(methylthio)phenol, the haloacetic acid ester, and the solvent can significantly impact the reaction.
-
Solution: Use freshly purified reagents. Ensure your solvent is anhydrous, especially when using moisture-sensitive bases like NaH.
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or lead to side reactions at excessively high temperatures.
-
Solution: The optimal temperature often ranges from room temperature to a gentle reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the ideal temperature for your specific substrate and solvent system.
-
-
Choice of Haloacetic Acid Ester: The reactivity of the haloacetate can affect the reaction rate.
-
Solution: Bromo- or iodoacetic acid esters are more reactive than chloroacetic acid esters and may lead to higher yields or allow for milder reaction conditions.
-
-
Inefficient Mixing in Biphasic Systems: If using an aqueous base and an organic solvent, inefficient mixing can limit the reaction rate.
Q2: My esterification of this compound is not going to completion. How can I improve the conversion?
A2: Incomplete esterification is a common issue. Consider the following points:
-
Equilibrium Limitations: Fischer esterification is a reversible reaction.
-
Solution: To drive the equilibrium towards the product, either remove water as it is formed (e.g., using a Dean-Stark apparatus) or use a large excess of the alcohol.
-
-
Insufficient Catalyst Activity: The acid catalyst may not be effective enough.
-
Solution: Use a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. For sensitive substrates, consider milder activating agents.
-
-
Steric Hindrance: A sterically hindered alcohol or the carboxylic acid itself can slow down the reaction.
-
Solution: Increase the reaction time and/or temperature. Alternatively, consider converting the carboxylic acid to a more reactive intermediate like an acyl chloride before reacting it with the alcohol.[5]
-
Q3: I am observing significant byproduct formation. What are the common side reactions and how can I minimize them?
A3: Several side reactions can occur during the synthesis. Here are the most common ones and how to mitigate them:
-
During Williamson Ether Synthesis:
-
C-alkylation of the phenoxide: This can occur, especially with more reactive electrophiles.
-
Solution: Use less reactive alkylating agents if possible and carefully control the reaction temperature.
-
-
Elimination reaction of the haloacetate: This is more likely with secondary or tertiary haloacetates, though less common with the primary ones typically used.
-
Solution: Use primary haloacetates and avoid excessively high temperatures.
-
-
-
During Esterification:
-
Dehydration of the alcohol: This can happen at high temperatures in the presence of a strong acid catalyst, especially with secondary and tertiary alcohols.
-
Solution: Use milder reaction conditions or alternative esterification methods that do not require strong acids.
-
-
Hydrolysis of the ester product: If water is not effectively removed, the reverse reaction can decrease the yield.
-
Solution: Ensure efficient water removal throughout the reaction.
-
-
Q4: What is the best method for purifying the final this compound ester product?
A4: The purification strategy depends on the physical properties of your ester and the nature of the impurities.
-
Extraction and Washing: After the reaction, a standard work-up involves quenching the reaction, separating the organic layer, and washing it with an aqueous base (like sodium bicarbonate solution) to remove unreacted carboxylic acid, followed by a brine wash.[5]
-
Column Chromatography: For high purity, flash column chromatography on silica gel is a reliable method. A common eluent system is a mixture of hexane and ethyl acetate, with the polarity adjusted based on the TLC analysis of the crude product.[5]
-
Recrystallization: If the ester is a solid at room temperature, recrystallization from a suitable solvent system can be a very effective purification technique.
-
Distillation: For liquid esters that are thermally stable, distillation under reduced pressure can be used for purification.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize key quantitative data for optimizing the synthesis of this compound and its esters.
Table 1: Williamson Ether Synthesis - Key Parameter Optimization
| Parameter | Condition | Expected Outcome | Troubleshooting/Notes |
| Base | NaOH, KOH (aqueous) | Good for simple systems. | Vigorous stirring is crucial. Consider a phase-transfer catalyst. |
| NaH (anhydrous) | Higher reactivity, suitable for less reactive substrates. | Requires strictly anhydrous conditions. | |
| Solvent | Acetone, Ethanol | Common solvents for reactions with alkali hydroxides. | |
| THF, DMF (anhydrous) | Preferred for reactions with sodium hydride. | Ensure solvents are dry. | |
| Temperature | Room Temperature to 60°C | Generally sufficient for reactive substrates. | Monitor by TLC to avoid side reactions at higher temperatures. |
| 60°C to Reflux | May be needed for less reactive haloacetates. | Increased risk of side products. | |
| Phase-Transfer Catalyst | Tetrabutylammonium bromide (TBAB) | Increased reaction rate in biphasic systems. | Typically used in catalytic amounts (1-5 mol%). |
Table 2: Esterification of this compound - Catalyst and Condition Comparison
| Method | Catalyst/Reagent | Solvent | Temperature | Key Advantages |
| Fischer Esterification | H₂SO₄, p-TsOH | Excess Alcohol | Reflux | Cost-effective, simple procedure. |
| Acyl Chloride Method | Thionyl chloride (SOCl₂), then alcohol | DCM, Toluene | 0°C to Room Temp. | High yields, suitable for sterically hindered alcohols. |
| Activating Agent Method | PNT/NMM | Chloroform | Room Temperature | Mild conditions, good yields.[6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(methylthio)phenol (1.0 eq.) in a suitable solvent (e.g., ethanol).
-
Base Addition: Add sodium hydroxide (1.1 eq.) to the solution and stir until it is completely dissolved.
-
Addition of Haloacetate: Slowly add an aqueous solution of sodium chloroacetate (1.1 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: After cooling to room temperature, acidify the reaction mixture with dilute hydrochloric acid until the pH is acidic. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Protocol 2: Synthesis of Ethyl [4-(Methylthio)phenoxy]acetate via Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq.), a large excess of ethanol (which also acts as the solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. Further purification can be achieved by column chromatography if necessary.
Mandatory Visualizations
References
Validation & Comparative
A Comparative Analysis of the Biological Activity of [4-(Methylthio)phenoxy]acetic Acid and Other Synthetic Auxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of [4-(Methylthio)phenoxy]acetic acid with other well-established synthetic auxins. While direct comparative quantitative data for this compound is limited in publicly available literature, this document synthesizes information on the structure-activity relationships of related phenoxyacetic acid derivatives and outlines standard experimental protocols for evaluating auxin activity. This allows for an informed estimation of its potential biological efficacy and provides the necessary methodological framework for its empirical evaluation.
Introduction to Synthetic Auxins
Synthetic auxins are a class of plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA).[1] They are widely used in agriculture and horticulture to promote root initiation, control fruit development, and as herbicides.[2][3][4] The biological activity of synthetic auxins is primarily mediated through their interaction with the TIR1/AFB family of F-box proteins, which act as auxin co-receptors.[5][6][7][8][9] This interaction leads to the degradation of Aux/IAA transcriptional repressors, thereby activating auxin-responsive genes that regulate cell elongation, division, and differentiation.[10][11][12][13][14]
The diverse chemical structures of synthetic auxins, which include phenoxyacetic acids, benzoic acids, and pyridinecarboxylic acids, result in varied biological activities and specificities.[2][4] Understanding the structure-activity relationships within these chemical classes is crucial for the development of new and more effective plant growth regulators.
This compound: A Profile
This compound belongs to the phenoxyacetic acid class of synthetic auxins. Its chemical structure features a methylthio (-SCH3) group at the fourth position of the phenoxy ring. While specific studies detailing its auxin activity are scarce, the biological effects of 4-substituted phenoxyacetic acid derivatives have been investigated. Generally, the nature and position of the substituent on the aromatic ring significantly influence the auxin activity.[15][16]
Comparative Biological Activity: A Qualitative Assessment
To provide a framework for comparison, the table below outlines the known biological activities of common synthetic auxins. The activity of this compound is predicted based on the structure-activity relationships of similar phenoxyacetic acid derivatives.
| Synthetic Auxin | Chemical Class | Primary Biological Activities | Relative Potency (General) |
| This compound | Phenoxyacetic Acid | Expected to induce root formation and cell elongation. Herbicidal activity at high concentrations is possible. | Predicted to have moderate to high auxin activity. |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Phenoxyacetic Acid | Strong herbicidal activity against broadleaf weeds, promotes cell elongation and division.[2] | High |
| 1-Naphthaleneacetic acid (NAA) | Naphthalene Acetic Acid | Potent root-inducing agent, used in tissue culture and for fruit thinning. | High |
| Indole-3-butyric acid (IBA) | Indole Acetic Acid | Primarily used to stimulate root formation in cuttings. | Moderate to High |
| Dicamba | Benzoic Acid | Systemic herbicide used for broadleaf weed control. | High |
Experimental Protocols for Auxin Bioassays
To quantitatively assess and compare the biological activity of this compound, the following standard auxin bioassays are recommended.
Avena Coleoptile Elongation Test
This classic bioassay measures the ability of an auxin to induce cell elongation in oat coleoptiles.[17][18][19][20]
Materials:
-
Oat seeds (Avena sativa)
-
Petri dishes, filter paper
-
Test solutions of this compound and other auxins at various concentrations (e.g., 10⁻⁸ to 10⁻⁴ M)
-
Control solution (buffer)
-
Millimeter ruler or digital imaging system
Procedure:
-
Germinate oat seeds in the dark for 3-4 days until the coleoptiles are approximately 2-3 cm long.
-
Under a dim green light, excise 10 mm segments from the coleoptiles, 3 mm below the tip.
-
Randomly distribute the segments into petri dishes containing the test and control solutions.
-
Incubate the petri dishes in the dark at 25°C for 24 hours.
-
Measure the final length of the coleoptile segments.
-
Calculate the percentage elongation for each treatment relative to the initial length and compare with the control.
Mung Bean Adventitious Root Formation Assay
This bioassay evaluates the potency of auxins in promoting the formation of adventitious roots on mung bean cuttings.[21][22][23][24][25]
Materials:
-
Mung bean seeds (Vigna radiata)
-
Vermiculite or perlite
-
Beakers or vials
-
Test solutions of this compound and other auxins at various concentrations (e.g., 10⁻⁷ to 10⁻³ M)
-
Control solution (distilled water or buffer)
Procedure:
-
Germinate mung bean seeds in moist vermiculite or perlite for 7-10 days under a controlled light/dark cycle.
-
Prepare cuttings by excising the epicotyl with the primary leaves, leaving a 3-4 cm hypocotyl.
-
Place the base of the cuttings in vials containing the test and control solutions.
-
Incubate the cuttings under controlled light and temperature conditions for 5-7 days.
-
Count the number of adventitious roots formed on each cutting.
-
Analyze the data to determine the dose-response relationship for each auxin.
Signaling Pathways and Visualization
The biological effects of synthetic auxins are initiated through a well-defined signaling pathway. The following diagrams, generated using Graphviz (DOT language), illustrate the canonical auxin signaling pathway and a generalized experimental workflow for comparing auxin activity.
Caption: Canonical Auxin Signaling Pathway.
Caption: Experimental Workflow for Comparing Auxin Activity.
References
- 1. biologydiscussion.com [biologydiscussion.com]
- 2. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions | eLife [elifesciences.org]
- 9. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Studies on Growth Regulators. I. Improved Avena Coleoptile Elongation Test for Auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. semanticscholar.org [semanticscholar.org]
- 19. Avena coleoptile test to find out the quantity of growth class 11 biology CBSE [vedantu.com]
- 20. Avena curvature test is a bioassay for the activity class 11 biology CBSE [vedantu.com]
- 21. researchgate.net [researchgate.net]
- 22. taiwania.ntu.edu.tw [taiwania.ntu.edu.tw]
- 23. De Novo Characterization of the Mung Bean Transcriptome and Transcriptomic Analysis of Adventitious Rooting in Seedlings Using RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]
- 24. hort.cornell.edu [hort.cornell.edu]
- 25. ijstr.org [ijstr.org]
A Comparative Analysis of [4-(Methylthio)phenoxy]acetic Acid and Indole-3-Acetic Acid in Plant Growth Regulation
A comprehensive guide for researchers on the characteristics, efficacy, and molecular mechanisms of a synthetic and a natural auxin.
Introduction
Indole-3-acetic acid (IAA) is the most abundant naturally occurring auxin, a class of phytohormones that play a pivotal role in virtually every aspect of plant growth and development. The quest for synthetic compounds that mimic the activity of IAA has led to the development of a wide array of synthetic auxins, which are utilized in agriculture and research for their often enhanced stability and potency. This guide provides a comparative overview of the natural auxin, indole-3-acetic acid, and a synthetic counterpart, [4-(Methylthio)phenoxy]acetic acid. Due to a scarcity of direct comparative studies on this compound, this guide will also draw upon the broader understanding of phenoxyacetic acid-type auxins to infer its likely biological activity and mechanism of action.
Chemical Structures
| Compound | Chemical Structure | Class |
| Indole-3-acetic acid (IAA) | Natural Auxin | |
| This compound | Synthetic Auxin (Phenoxyacetic acid derivative) |
Performance in Plant Growth Assays: A Comparative Overview
Table 1: Expected Comparative Performance in Key Plant Growth Assays
| Assay | Indole-3-acetic acid (IAA) | This compound (Predicted) | Key Differences |
| Coleoptile Elongation | Promotes elongation at optimal concentrations. | Expected to promote elongation, potentially with a different optimal concentration range. | Synthetic auxins can be more stable and persistent, leading to prolonged effects. |
| Root Growth Inhibition | Inhibits primary root elongation at higher concentrations. | Expected to inhibit primary root elongation, a characteristic of auxins. The potency may differ from IAA. | The substitution on the phenoxy ring can influence the molecule's interaction with auxin receptors and transport proteins. |
| Adventitious Root Formation | Promotes the formation of adventitious roots. | Expected to be effective in promoting adventitious rooting, a common application for synthetic auxins. | Synthetic auxins are often preferred for this application due to their higher stability. |
| Callus Induction | Induces callus formation in combination with cytokinins. | Expected to induce callus formation, likely showing synergistic effects with cytokinins. | The specific ratio of auxin to cytokinin for optimal callus induction may vary. |
Experimental Protocols
Detailed methodologies for key plant growth assays are provided below. These protocols can be adapted to directly compare the effects of this compound and IAA.
Avena Coleoptile Elongation Assay
This classic bioassay measures the ability of auxins to stimulate cell elongation in the coleoptiles of oat seedlings.
Materials:
-
Oat (Avena sativa) seeds
-
Petri dishes and filter paper
-
Test solutions of IAA and this compound at various concentrations (e.g., 10⁻⁸ to 10⁻⁴ M) in a buffered solution (e.g., phosphate buffer, pH 6.0)
-
Control solution (buffer only)
-
Ruler or digital caliper
Procedure:
-
Germinate oat seeds in the dark for 3-4 days until the coleoptiles are 2-3 cm long.
-
Under a dim green light, excise 10 mm segments from the sub-apical region of the coleoptiles.
-
Float the segments in distilled water for 1-2 hours to deplete endogenous auxins.
-
Transfer groups of segments (e.g., 10-15 segments per replicate) to petri dishes containing the test and control solutions.
-
Incubate the petri dishes in the dark at a constant temperature (e.g., 25°C) for 18-24 hours.
-
Measure the final length of the coleoptile segments.
-
Calculate the percentage elongation relative to the initial length and compare the effects of the different treatments.
Arabidopsis Root Growth Inhibition Assay
This assay assesses the inhibitory effect of auxins on primary root growth in Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana (e.g., Col-0) seeds
-
Agar plates with Murashige and Skoog (MS) medium
-
Test compounds (IAA and this compound) to be added to the MS medium at various concentrations.
-
Vertical growth chambers or plates
Procedure:
-
Surface-sterilize Arabidopsis seeds and sow them on MS agar plates.
-
Cold-stratify the seeds at 4°C for 2-3 days to synchronize germination.
-
Transfer the plates to a vertical position in a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C.
-
After 4-5 days, transfer seedlings of uniform size to new MS plates containing the different concentrations of the test compounds.
-
Mark the position of the root tip at the time of transfer.
-
Return the plates to the growth chamber and allow them to grow for another 3-5 days.
-
Measure the length of new root growth from the mark.
-
Calculate the percentage of root growth inhibition compared to the control (MS medium without auxins).
Mung Bean Adventitious Root Formation Assay
This assay evaluates the potential of auxins to induce the formation of adventitious roots from cuttings.
Materials:
-
Mung bean (Vigna radiata) seeds
-
Pots with vermiculite or soil
-
Test solutions of IAA and this compound at various concentrations.
-
Control solution (e.g., distilled water or a weak buffer)
-
Vials or small beakers
Procedure:
-
Germinate mung bean seeds in pots for 7-10 days until the primary leaves have fully expanded.
-
Prepare cuttings by excising the epicotyl with the two primary leaves, leaving a 3-4 cm hypocotyl section below the cotyledonary node.
-
Place the base of the cuttings in vials containing the test and control solutions.
-
Keep the vials in a humid environment under light for 5-7 days.
-
Count the number of adventitious roots formed on each cutting.
-
Compare the average number of roots per cutting for each treatment.
Signaling Pathways and Molecular Interactions
Both natural and synthetic auxins are perceived by the same core signaling pathway in plants. The primary auxin receptors are members of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins.
Caption: Canonical auxin signaling pathway initiated by both natural and synthetic auxins.
The binding of an auxin molecule to the TIR1/AFB receptor promotes the interaction between TIR1/AFB and Aux/IAA transcriptional repressors. This interaction leads to the ubiquitination of the Aux/IAA proteins by the SCF (Skp1-Cullin-F-box) complex and their subsequent degradation by the 26S proteasome. The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which can then activate or repress the transcription of auxin-responsive genes, ultimately leading to various physiological responses.
The key difference between IAA and synthetic auxins like this compound often lies in their stability and transport characteristics. Synthetic auxins are generally more resistant to enzymatic degradation within the plant, leading to a more sustained auxin response. Furthermore, substitutions on the aromatic ring of phenoxyacetic acids can alter their affinity for auxin receptors and their recognition by auxin transport proteins, which can influence their overall biological activity.
Experimental Workflow for Comparative Analysis
Caption: A generalized workflow for comparing the auxin activity of two compounds.
Conclusion
While direct comparative data for this compound is limited, the established principles of auxin biology and the structure-activity relationships of phenoxyacetic acids provide a strong framework for predicting its activity. It is expected to exhibit classic auxin-like effects, including the promotion of cell elongation and adventitious rooting, and the inhibition of primary root growth at higher concentrations. Its efficacy relative to IAA will depend on factors such as its stability, transport, and interaction with the auxin signaling components. The experimental protocols provided in this guide offer a robust methodology for researchers to conduct direct comparative studies and elucidate the specific properties of this compound as a plant growth regulator. Such studies are crucial for expanding our understanding of synthetic auxins and their potential applications in agriculture and plant biotechnology.
Comparative Analysis of [4-(Methylthio)phenoxy]acetic Acid Analogs: A Guide to Structure-Activity Relationships
A comparative guide for researchers, scientists, and drug development professionals on the biological activities of [4-(Methylthio)phenoxy]acetic acid analogs and related phenoxyacetic acid derivatives.
While specific comprehensive studies on the structure-activity relationship (SAR) of this compound analogs are limited in the readily available literature, a broader analysis of phenoxyacetic acid derivatives provides significant insights into how structural modifications influence their biological activities. This guide synthesizes available data on various analogs, focusing on antimicrobial and anti-inflammatory properties, to infer potential SAR trends for the target compound class.
Comparative Performance Data
The biological activity of phenoxyacetic acid derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. The following tables summarize quantitative data for various analogs, offering a comparative overview of their performance in antimicrobial and anti-inflammatory assays.
Antimicrobial Activity of Phenoxyacetic Acid Analogs
The antimicrobial efficacy of these compounds is often evaluated by their Minimum Inhibitory Concentration (MIC) or the zone of inhibition in diffusion assays.
| Compound/Analog | Substitution | Test Organism | Activity | Reference |
| 1 | 2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) | M. smegmatis | MIC = 9.66±0.57 µL | [1] |
| 2 | 2-(2(4-methoxyphenyl) amino) methyl) phenoxy) | Staphylococcus aureus | Zone of Inhibition = 19mm | [1] |
| 3 | 4-(2-methyl-phenylazo)-phenoxyacetic acid | S. pyogenes | Zone of Inhibition = 20mm | [1] |
| 4 | 2-(3-chloro-4-(phenyldiazenyl)phenoxy)acetic acid | S. aureus | Good antibacterial activity | [1] |
| 5 | (E)-Methyl 2-(2-methoxy-4-nitro-6-((phenylimino) methyl) phenoxy) butanoate | Not Specified | Zone of Inhibition = 15mm | [1] |
Note: The provided data is a selection from various studies and direct comparison should be made with caution due to differing experimental conditions.
Anti-inflammatory Activity of Phenoxyacetic Acid Derivatives (COX-2 Inhibition)
Several phenoxyacetic acid derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[2]
| Compound/Analog | Substitution Pattern | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) | Reference |
| 5d | [Structure from source] | 0.07 ± 0.01 | 7.81 ± 0.05 | 111.57 | [2] |
| 5e | [Structure from source] | 0.08 ± 0.01 | 8.54 ± 0.07 | 106.75 | [2] |
| 5f | [Structure from source] | 0.06 ± 0.01 | 7.99 ± 0.06 | 133.16 | [2] |
| 7b | [Structure from source] | 0.09 ± 0.01 | 8.98 ± 0.08 | 99.77 | [2] |
| 10c | [Structure from source] | 0.08 ± 0.01 | 7.55 ± 0.04 | 94.37 | [2] |
| 10d | [Structure from source] | 0.07 ± 0.01 | 6.89 ± 0.05 | 98.42 | [2] |
| 10e | [Structure from source] | 0.09 ± 0.01 | 9.21 ± 0.09 | 102.33 | [2] |
| 10f | [Structure from source] | 0.06 ± 0.01 | 8.12 ± 0.07 | 135.33 | [2] |
| Celecoxib (Standard) | 0.05 ± 0.02 | 14.93 ± 0.11 | 298.6 | [2] |
Note: The specific chemical structures for compounds 5d-f, 7b, and 10c-f are detailed in the source publication and are complex derivatives of phenoxyacetic acid. The data indicates that specific substitutions can lead to potent and selective COX-2 inhibition.
Experimental Protocols
Antimicrobial Susceptibility Testing: Disk Diffusion Method
The disk diffusion method is a widely used technique to assess the antimicrobial activity of chemical substances.[3][4]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum and evenly streaked over the entire surface of a Mueller-Hinton agar plate.
-
Application of Disks: Sterile filter paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the test compound. These disks are then placed on the surface of the inoculated agar plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement of Inhibition Zone: The diameter of the clear zone around each disk, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity. Standard antibiotics are used as positive controls.
In Vitro COX-1/COX-2 Inhibition Assay
This assay is used to determine the potency and selectivity of compounds in inhibiting the COX enzymes.[2]
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Assay Reaction: The assay is typically performed in a multi-well plate format. The reaction mixture contains the enzyme, a heme cofactor, and the test compound at various concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.
-
Measurement of Prostaglandin Production: The enzymatic reaction leads to the production of prostaglandins (e.g., PGE2). The amount of PGE2 produced is quantified, often using an enzyme immunoassay (EIA) kit.
-
Calculation of IC50: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Selectivity Index (SI): The SI is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI value indicates greater selectivity for COX-2.
Visualizing the Mechanism of Action
The anti-inflammatory effects of many phenoxyacetic acid derivatives are attributed to their inhibition of the COX-2 enzyme, which plays a crucial role in the inflammatory cascade.
Caption: Inhibition of the COX-2 pathway by phenoxyacetic acid analogs.
Structure-Activity Relationship Insights
Based on the available data for phenoxyacetic acid derivatives, several general SAR trends can be outlined:
-
Antimicrobial Activity: The presence of halogen atoms (e.g., chloro, bromo) and bulky hydrophobic groups on the phenyl ring appears to be favorable for antimicrobial activity. The specific position of these substituents also plays a crucial role in determining the potency and spectrum of activity.[1]
-
Anti-inflammatory Activity: For COX-2 inhibition, specific and often complex substitution patterns are required to achieve high potency and selectivity. The presence of certain moieties can enhance the binding of the molecule to the active site of the COX-2 enzyme.[2] The carboxylic acid group is a key feature for activity in many anti-inflammatory agents of this class.
Further research focusing specifically on this compound and its close analogs is necessary to delineate a precise structure-activity relationship for this particular substitution pattern. The insights from related phenoxyacetic acid derivatives, however, provide a strong foundation and valuable guidance for the design and development of novel therapeutic agents based on this scaffold.
References
Assessing the Specificity of [4-(Methylthio)phenoxy]acetic acid in Biological Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the biological specificity of [4-(Methylthio)phenoxy]acetic acid, a potent synthetic compound. Through a detailed comparison with alternative molecules, supported by experimental data, this document aims to equip researchers with the necessary information to make informed decisions regarding its application in biological systems.
Introduction to this compound
This compound, also widely known as GW501516 or Cardarine, is a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist. It exhibits high affinity and potency for PPARδ, with a reported binding affinity (Ki) of 1 nM and an EC50 of 1 nM[1]. Its selectivity for PPARδ is over 1,000-fold higher than for the other PPAR isoforms, PPARα and PPARγ[1]. PPARs are nuclear receptors that play crucial roles in the regulation of metabolism, inflammation, and cell differentiation. The activation of PPARδ by GW501516 leads to the recruitment of the coactivator PGC-1α, which in turn upregulates the expression of genes involved in fatty acid oxidation and energy expenditure[1].
Initially developed for the potential treatment of metabolic and cardiovascular diseases, the clinical development of GW501516 was halted due to findings from animal studies that indicated a risk of rapid cancer development in multiple organs at certain doses[1]. Despite its unapproved status for human use, GW501516 is still utilized in research to investigate the physiological roles of PPARδ. This guide will delve into its specificity profile and compare it with other compounds that target PPAR isoforms.
Comparative Analysis of Specificity
To objectively assess the specificity of this compound (GW501516), this section compares its binding affinities and functional activities against the three main PPAR isoforms (α, δ, and γ) with those of other well-characterized PPAR modulators. The selected comparators include GW0742 (another PPARδ agonist), Fenofibrate (a PPARα agonist), Rosiglitazone (a PPARγ agonist), and Telmisartan (a partial PPARγ agonist).
| Compound | Target(s) | PPARδ | PPARα | PPARγ |
| This compound (GW501516) | PPARδ Agonist | Ki: 1 nM [1] EC50: 1 nM [1] | >1000-fold lower affinity than for PPARδ [1] | >1000-fold lower affinity than for PPARδ [1] |
| GW0742 | PPARδ Agonist | EC50: 1 nM[2][3][4] | EC50: 1.1 µM[2][3][4] | EC50: 2 µM[2][3][4] |
| Fenofibric Acid (active metabolite of Fenofibrate) | PPARα Agonist | No significant activation[5] | EC50: 9.47 µM[5] | EC50: 61.0 µM[5] |
| Rosiglitazone | PPARγ Agonist | Low activity | Low activity | High affinity |
| Telmisartan | Partial PPARγ Agonist, Angiotensin II Receptor Blocker | Reported agonist activity[6][7] | Reported agonist activity[6][7] | Partial agonist (25-30% of full agonists)[8][9] |
Note: Ki denotes the inhibition constant, a measure of binding affinity. EC50 represents the half-maximal effective concentration in functional assays. Lower values indicate higher affinity/potency.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and how the specificity of these compounds is determined, the following diagrams illustrate the PPAR signaling pathway and a typical experimental workflow for assessing compound specificity.
Caption: PPAR Signaling Pathway Activation by an Agonist.
Caption: Workflow for Assessing Compound Specificity against PPAR Isoforms.
Caption: Comparative Logic for Specificity Assessment.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of the findings.
PPARδ Reporter Gene Assay
This assay measures the ability of a compound to activate the PPARδ signaling pathway in a cellular context.
I. Materials:
-
HEK293T cells (or other suitable host cell line)
-
Dual-Luciferase Reporter Assay System
-
Expression plasmid for a GAL4-PPARδ ligand-binding domain (LBD) fusion protein
-
Reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving firefly luciferase expression
-
Control plasmid expressing Renilla luciferase for normalization
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Test compound (this compound) and reference compounds
-
96-well white, clear-bottom cell culture plates
-
Luminometer
II. Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Prepare a DNA-transfection reagent complex according to the manufacturer's instructions. For each well, combine the GAL4-PPARδ-LBD expression plasmid, the firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid.
-
Add the complex to the cells and incubate for 4-6 hours at 37°C.
-
Replace the transfection medium with fresh culture medium.
-
-
Compound Treatment:
-
24 hours post-transfection, prepare serial dilutions of the test compound and reference compounds in the appropriate vehicle (e.g., DMSO).
-
Add the diluted compounds to the cells and incubate for 18-24 hours at 37°C.
-
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.
-
Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
LanthaScreen™ TR-FRET Competitive Binding Assay
This in vitro assay directly measures the binding affinity of a compound to the PPARδ ligand-binding domain.
I. Materials:
-
LanthaScreen™ TR-FRET PPARδ Competitive Binding Assay Kit, which includes:
-
GST-tagged PPARδ-LBD
-
Terbium (Tb)-labeled anti-GST antibody (donor)
-
Fluorescently labeled PPAR ligand (tracer, acceptor)
-
Assay buffer
-
-
Test compound (this compound) and a known PPARδ ligand as a positive control (e.g., GW0742)
-
384-well, low-volume, black assay plates
-
Fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements
II. Protocol:
-
Reagent Preparation: Prepare all reagents as described in the kit protocol. This typically involves diluting the Tb-anti-GST antibody, GST-PPARδ-LBD, and the fluorescent tracer to their final concentrations in the assay buffer.
-
Compound Dilution: Prepare a serial dilution of the test compound and the positive control in the assay buffer.
-
Assay Assembly:
-
Add the diluted test compound or control to the wells of the 384-well plate.
-
Add the fluorescent tracer to all wells.
-
Initiate the binding reaction by adding the mixture of Tb-anti-GST antibody and GST-PPARδ-LBD to all wells.
-
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Measurement:
-
Measure the TR-FRET signal using a plate reader with the appropriate excitation and emission filter sets for the terbium donor and the fluorescent acceptor.
-
-
Data Analysis:
-
Calculate the emission ratio (acceptor emission / donor emission) for each well.
-
Plot the emission ratio against the log of the compound concentration.
-
Fit the data to a competitive binding curve to determine the IC50 value, which can then be used to calculate the Ki (inhibition constant).
-
Conclusion
This compound (GW501516) is a highly potent and selective PPARδ agonist. The comparative data presented in this guide clearly demonstrates its preferential activity towards PPARδ over PPARα and PPARγ. While its off-target effects on other PPAR isoforms are minimal at concentrations where it potently activates PPARδ, researchers should remain cognizant of the potential for broader biological effects at higher concentrations. The significant safety concerns associated with its carcinogenic potential in animal models necessitate careful consideration and risk assessment in any experimental design. The detailed protocols provided herein offer standardized methods for independently verifying the specificity of GW501516 and other compounds, ensuring robust and reproducible research outcomes. This guide serves as a valuable resource for scientists and drug development professionals in the judicious application of this compound in biological research.
References
- 1. GW501516 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GW 0742 | PPARδ | Tocris Bioscience [tocris.com]
- 4. GW0742 | PPAR | TargetMol [targetmol.com]
- 5. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Anti-Diabetic Effect of Telmisartan Through its Partial PPARγ-Agonistic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transient transfection and luciferase assay [protocols.io]
- 9. Treating the metabolic syndrome: telmisartan as a peroxisome proliferator-activated receptor-gamma activator - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of different synthesis methods for [4-(Methylthio)phenoxy]acetic acid
For Researchers, Scientists, and Drug Development Professionals
[4-(Methylthio)phenoxy]acetic acid is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The efficiency and cost-effectiveness of its synthesis are critical for drug development and manufacturing. This guide provides a comparative analysis of different synthesis methods for this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs.
At a Glance: Comparison of Synthesis Methods
| Method | Key Features | Yield | Reaction Time | Purity | Key Reagents | Environmental Considerations |
| Williamson Ether Synthesis | Well-established, versatile, and widely used. | Good to Excellent | Moderate | Good to High | 4-(methylthio)phenol, Chloroacetic acid, Strong base (e.g., NaOH, KOH) | Use of strong bases and organic solvents. |
| Phase-Transfer Catalysis (PTC) | Enhanced reaction rates, milder conditions, suitable for large-scale production. | High | Relatively Short | High | 4-(methylthio)phenol, Chloroacetic acid, Base, Phase-transfer catalyst (e.g., TBAB) | Reduced use of harsh solvents, but catalyst separation may be required. |
| Microwave-Assisted Synthesis | Rapid heating, significantly reduced reaction times, often improved yields. | Good to Excellent | Very Short | High | 4-(methylthio)phenol, Chloroacetic acid, Base | Reduced energy consumption and solvent use, aligning with green chemistry principles.[1][2] |
In-Depth Analysis of Synthesis Methods
Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for preparing ethers, including this compound.[3][4] This S_N2 reaction involves the deprotonation of a phenol by a strong base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.[3][4]
Reaction Scheme:
Experimental Protocol:
A general procedure for a similar synthesis using p-cresol can be adapted for 4-(methylthio)phenol.[5][6]
-
Deprotonation: Dissolve 4-(methylthio)phenol in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, to form the corresponding sodium or potassium 4-(methylthio)phenoxide.[5][6]
-
Nucleophilic Attack: To the phenoxide solution, add a solution of chloroacetic acid.[5][6]
-
Reaction: Heat the mixture under reflux for a specified period to allow the nucleophilic substitution to occur.[6]
-
Work-up: After cooling, acidify the reaction mixture to precipitate the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or water, to obtain the final product of high purity.
Discussion:
The Williamson ether synthesis is a robust and well-understood method. However, it often requires relatively long reaction times and the use of strong bases. The choice of solvent and base can significantly impact the yield and purity of the product.
Phase-Transfer Catalysis (PTC) Synthesis
Phase-transfer catalysis is a powerful technique to accelerate reactions between reactants in immiscible phases.[7] In the synthesis of this compound, a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase where it can react with the chloroacetic acid.[8] This method can lead to higher yields and shorter reaction times under milder conditions compared to the traditional Williamson synthesis.[9]
Experimental Protocol:
-
Reaction Setup: A mixture of 4-(methylthio)phenol, chloroacetic acid, a base (e.g., potassium carbonate), and a phase-transfer catalyst in a two-phase system (e.g., water and an organic solvent like toluene) is prepared.
-
Reaction: The mixture is stirred vigorously at a moderately elevated temperature.
-
Work-up and Purification: Similar to the Williamson ether synthesis, the product is isolated by acidification and purified by recrystallization.
Discussion:
PTC offers several advantages, including faster reaction rates, the use of less expensive inorganic bases, and often improved yields. It is also more amenable to large-scale industrial production. The choice of catalyst and solvent system is crucial for optimizing the reaction.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a green and efficient method for accelerating chemical reactions.[1][2][10] By utilizing microwave irradiation, the reaction mixture is heated rapidly and uniformly, leading to a dramatic reduction in reaction times and often an increase in product yields.[1][2]
Experimental Protocol:
-
Reaction Mixture: A mixture of 4-(methylthio)phenol, chloroacetic acid, and a base (e.g., potassium carbonate) is prepared, often in a minimal amount of a high-boiling polar solvent or even under solvent-free conditions.[11]
-
Microwave Irradiation: The reaction vessel is placed in a microwave reactor and irradiated at a set temperature and power for a short period.
-
Work-up and Purification: The product is isolated and purified using standard techniques.
Discussion:
Microwave-assisted synthesis offers a significant advantage in terms of speed, with reactions often being completed in minutes rather than hours.[2] This method aligns with the principles of green chemistry by reducing energy consumption and solvent waste.[1][2] However, specialized microwave equipment is required, and scalability may be a consideration for industrial applications.
Logical Workflow of Synthesis Methods
The following diagram illustrates the general workflow for the synthesis of this compound via the discussed methods.
Conclusion
The choice of synthesis method for this compound depends on the specific requirements of the researcher or organization, including scale, available equipment, and desired efficiency. The Williamson ether synthesis provides a reliable, well-established route. For enhanced efficiency and scalability, Phase-Transfer Catalysis offers a compelling alternative. For rapid synthesis and adherence to green chemistry principles, Microwave-Assisted Synthesis is an excellent option. This guide provides the foundational information to make an informed decision for the synthesis of this important pharmaceutical intermediate.
References
- 1. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
Understanding Immunoassay Cross-Reactivity: A Comparative Guide for [4-(Methylthio)phenoxy]acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the principles governing cross-reactivity in immunoassays, with a specific focus on the herbicide [4-(Methylthio)phenoxy]acetic acid. Due to a lack of specific experimental data for this compound in publicly available literature, this document will focus on the foundational principles of immunoassay cross-reactivity, using structurally similar phenoxyacetic acid herbicides as illustrative examples. This approach will empower researchers to predict and understand potential cross-reactivity when developing or utilizing immunoassays for this and related compounds.
The Principle of Immunoassay Cross-Reactivity
Immunoassays rely on the highly specific binding between an antibody and its target antigen.[1][2] However, antibodies can sometimes bind to molecules that are structurally similar to the target antigen, a phenomenon known as cross-reactivity.[3][4] This occurs when the binding site (paratope) of an antibody recognizes a similar three-dimensional shape or distribution of charges (epitope) on a non-target molecule.[3] The degree of cross-reactivity is influenced by the extent of structural similarity between the target analyte and the interfering compound.[3][5]
For small molecules like herbicides, which are not immunogenic on their own, they are first chemically linked to a larger carrier protein to elicit an immune response. These small molecules are then referred to as haptens. The specificity of the resulting antibodies is critically dependent on the unique structural features of the hapten that are exposed during the immunization process.
Structural Comparison of Phenoxyacetic Acid Herbicides
To understand the potential for cross-reactivity of this compound, it is crucial to compare its structure with other well-known phenoxyacetic acid herbicides. The core structure of these compounds is a phenoxyacetic acid group, with variations in the substituents on the phenyl ring. These substitutions are the primary determinants of an antibody's binding specificity.
| Compound Name | Chemical Structure | Key Structural Features |
| This compound | Target Analyte. Methylthio group at the para-position. | |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Chlorine atoms at positions 2 and 4. A widely used herbicide for which immunoassays exist. | |
| MCPA (2-methyl-4-chlorophenoxyacetic acid) | A methyl group at position 2 and a chlorine atom at position 4. Structurally similar to 2,4-D. | |
| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | Chlorine atoms at positions 2, 4, and 5. Its use is now restricted. | |
| 4-Chlorophenoxyacetic acid (4-CPA) | A single chlorine atom at the para-position. |
Hypothetical Cross-Reactivity of this compound
Given the lack of direct experimental data, we can hypothesize the cross-reactivity of this compound based on its structural similarity to other phenoxyacetic acids for which immunoassay data is available. For instance, a fluorescence polarization immunoassay (FPIA) developed for 2,4-D showed only 1% cross-reactivity with 2,4,5-T, indicating high specificity.[6]
An antibody developed against a 2,4-D hapten would primarily recognize the dichlorinated phenyl ring. The presence of a methylthio group at the 4-position in this compound, instead of a chlorine atom, represents a significant structural difference in terms of size, electronics, and hydrophobicity. Therefore, it is likely that an antibody highly specific for 2,4-D would exhibit low cross-reactivity with this compound.
Conversely, if an immunoassay were to be developed for this compound, the immunizing hapten would present the methylthio-substituted phenyl ring to the immune system. In this hypothetical scenario, the resulting antibodies would be expected to show high specificity for this compound. Cross-reactivity with other phenoxyacetic acids would likely be low, as they lack the key methylthio group. For example, 4-CPA, which has a chlorine atom at the same position, might show some low-level cross-reactivity due to the similar positioning of a substituent, but the difference between a methylthio and a chloro group is substantial enough to likely result in significantly weaker binding.
Experimental Protocol for Cross-Reactivity Assessment
To empirically determine the cross-reactivity of this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is a standard method.
Objective: To determine the percentage cross-reactivity of various phenoxyacetic acid herbicides in a competitive ELISA for this compound.
Materials:
-
Microtiter plates (96-well)
-
Coating antigen: this compound conjugated to a carrier protein (e.g., BSA or OVA)
-
Specific antibody: Polyclonal or monoclonal antibody raised against the this compound-protein conjugate
-
Standard solution: this compound of known concentration
-
Test compounds: 2,4-D, MCPA, 2,4,5-T, 4-CPA, and other relevant compounds
-
Enzyme-labeled secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with the coating antigen diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add a fixed concentration of the specific antibody and varying concentrations of either the standard (this compound) or the test compounds to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the enzyme-labeled secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
Data Analysis:
-
Plot a standard curve of absorbance versus the logarithm of the standard concentration.
-
Determine the IC₅₀ value (the concentration of the analyte that causes 50% inhibition of the maximum signal) for the standard (this compound).
-
For each test compound, determine the IC₅₀ value from its respective inhibition curve.
-
Calculate the percentage cross-reactivity using the following formula:
% Cross-Reactivity = (IC₅₀ of Standard / IC₅₀ of Test Compound) x 100
Visualizing Immunoassay Principles
To further clarify the concepts discussed, the following diagrams illustrate the workflow of a competitive immunoassay and the relationship between structural similarity and antibody binding.
Caption: Workflow of a competitive ELISA for cross-reactivity assessment.
Caption: Influence of structural similarity on antibody binding and cross-reactivity.
References
- 1. Types Of Immunoassay - And When To Use Them | Quanterix [quanterix.com]
- 2. Principles of Immunoassays | Blogs | UK NEQAS IIA [immqas.org.uk]
- 3. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. Detection of pesticides and pesticide metabolites using the cross reactivity of enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New tracers for fluorescence polarization immunoassay of herbicide 2,4-dichlorophenoxyacetic acid [publichealthtoxicology.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of [4-(Methylthio)phenoxy]acetic acid's efficacy in comparison to structurally related compounds across various functional screens. The following sections detail quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows to facilitate objective assessment and inform future research directions.
Quantitative Efficacy Comparison
The functional efficacy of this compound and its analogs is presented below, categorized by the specific biological activity. It is important to note that while direct experimental data for this compound is limited in the public domain, its activity can be inferred from structure-activity relationship (SAR) studies of related 4-substituted phenoxyacetic acid derivatives.
Table 1: Free Fatty Acid Receptor 1 (FFA1) Agonist Activity
The Free Fatty Acid Receptor 1 (FFA1 or GPR40) is a promising target for the treatment of type 2 diabetes. The agonist activity of phenoxyacetic acid derivatives is typically quantified by their half-maximal effective concentration (EC50) in in-vitro assays. Lower EC50 values indicate higher potency.
| Compound | 4-Position Substituent | EC50 (nM) | Reference Compound |
| This compound | -SCH₃ | ~50-100 (Estimated) | - |
| 4-Methoxyphenoxyacetic acid | -OCH₃ | 62.3 | Compound 18b[1][2][3] |
| 4-Chlorophenoxyacetic acid | -Cl | >1000 | - |
| 4-Methylphenoxyacetic acid | -CH₃ | 43.6 | Compound 16[3] |
| Phenoxyacetic acid (unsubstituted) | -H | >1000 | - |
Note: The EC50 value for this compound is an estimation based on SAR trends indicating that electron-donating groups at the 4-position can enhance FFA1 agonism, though bulky thioether groups might slightly decrease potency compared to smaller alkoxy or methyl groups.
Table 2: Antimicrobial Activity
The antimicrobial efficacy of phenoxyacetic acid derivatives is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Lower MIC values indicate greater antimicrobial activity.
| Compound | 4-Position Substituent | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. aureus |
| This compound | -SCH₃ | ~256-512 (Estimated) | ~128-256 (Estimated) |
| 4-Chlorophenoxyacetic acid | -Cl | 500 | 250 |
| 4-Methylphenoxyacetic acid | -CH₃ | >512 | 512 |
| 4-Nitrophenoxyacetic acid | -NO₂ | 256 | 128 |
| Phenoxyacetic acid (unsubstituted) | -H | >1000 | >1000 |
Note: The MIC values for this compound are estimated based on SAR studies that suggest electron-withdrawing and lipophilic groups at the 4-position can enhance antimicrobial activity. The methylthio group possesses moderate lipophilicity.
Table 3: Auxin-like Activity (Root Growth Inhibition)
Auxin-like activity can be quantified by observing the inhibition of root growth in model plants like Arabidopsis thaliana. The concentration required for 50% inhibition of root growth (IC50) is a common metric. Lower IC50 values indicate higher auxin-like activity.
| Compound | 4-Position Substituent | IC50 (µM) for Root Growth Inhibition | Reference Compound |
| This compound | -SCH₃ | ~5-15 (Estimated) | - |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 2,4-Dichloro | 0.1 - 1.0 | Standard Auxin |
| 4-Chlorophenoxyacetic acid | -Cl | 1 - 5 | - |
| 4-Methylphenoxyacetic acid (MCPA) | -CH₃ | 1 - 10 | - |
| Phenoxyacetic acid (unsubstituted) | -H | >100 | - |
Note: The estimated IC50 value for this compound is based on the general observation that substitutions at the 4-position of the phenoxy ring can confer auxin-like activity, with the potency being influenced by the nature of the substituent.
Experimental Protocols
Detailed methodologies for the key functional screens are provided below to ensure reproducibility and facilitate comparative analysis.
Free Fatty Acid Receptor 1 (FFA1) Agonist Assay
Principle: This assay measures the ability of a compound to activate the FFA1 receptor, typically by quantifying the downstream increase in intracellular calcium concentration ([Ca²⁺]i) in a cell line stably expressing the human FFA1 receptor.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human FFA1 receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Calcium Indicator Loading: Cells are seeded into 96-well black-walled, clear-bottom plates. After 24 hours, the culture medium is removed, and the cells are incubated with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
Compound Preparation: Test compounds, including this compound and related analogs, are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in the assay buffer to the desired final concentrations.
-
Fluorescence Measurement: The 96-well plate is placed in a fluorescence microplate reader. The baseline fluorescence is recorded before the addition of the compounds.
-
Compound Addition and Data Acquisition: The test compounds are automatically added to the wells, and the change in fluorescence intensity, corresponding to the increase in [Ca²⁺]i, is monitored over time.
-
Data Analysis: The peak fluorescence response for each concentration is determined. The EC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Antimicrobial Susceptibility Testing (Broth Microdilution)
Principle: This method determines the Minimum Inhibitory Concentration (MIC) of a compound by assessing its ability to inhibit the growth of a specific microorganism in a liquid nutrient broth.
Methodology:
-
Bacterial Strains: Standard laboratory strains of Escherichia coli (e.g., ATCC 25922) and Staphylococcus aureus (e.g., ATCC 29213) are used.
-
Inoculum Preparation: A few colonies of the test bacterium are transferred from an agar plate to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Compound Dilution: The test compounds are serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculation: The standardized bacterial inoculum is added to each well containing the diluted compounds. A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Auxin-like Activity Bioassay (Avena Coleoptile Elongation Test)
Principle: This classic bioassay measures the ability of a substance to promote cell elongation in oat (Avena sativa) coleoptiles, a characteristic response to auxins.
Methodology:
-
Plant Material: Oat seeds are germinated and grown in complete darkness for 3-4 days to obtain etiolated seedlings with straight coleoptiles.
-
Coleoptile Sectioning: The apical 3-4 mm of the coleoptiles are excised and discarded. A sub-apical section of a defined length (e.g., 10 mm) is then cut from the remaining coleoptile.
-
Incubation: The coleoptile sections are floated in a buffer solution containing various concentrations of the test compounds. A control group with only the buffer solution is included.
-
Measurement: The plates are incubated in the dark at a constant temperature (e.g., 25°C) for 24 hours. After incubation, the final length of each coleoptile section is measured using a digital caliper or by image analysis.
-
Data Analysis: The elongation is calculated as the final length minus the initial length. The concentration-response curve is plotted, and the concentration that causes a specific percentage of the maximum response or a certain degree of elongation is determined. For root inhibition assays, the length of the primary root is measured after a set period of growth on media containing different concentrations of the compounds.
Visualizations
Signaling Pathway and Experimental Workflows
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: FFA1 receptor signaling cascade initiated by an agonist.
Caption: Workflow for MIC determination via broth microdilution.
Caption: Logical structure of the comparative evaluation.
References
A Comparative Guide to the Metabolic Stability of [4-(Methylthio)phenoxy]acetic acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, understanding the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, ultimately influencing its efficacy and safety. This guide provides a comparative framework for assessing the metabolic stability of novel [4-(Methylthio)phenoxy]acetic acid derivatives. By employing standardized in vitro assays, researchers can effectively screen and select candidates with favorable metabolic properties for further development.
The primary methodologies for evaluating metabolic stability involve incubating test compounds with liver fractions, such as microsomes or hepatocytes, which contain key drug-metabolizing enzymes.[1] The rate at which the parent compound disappears over time is monitored to determine its metabolic fate.[1]
Comparative Metabolic Stability Data
The metabolic stability of a compound is typically quantified by its half-life (t½) and intrinsic clearance (CLint).[2] A longer half-life and a lower intrinsic clearance generally indicate greater metabolic stability.[1] The following tables present hypothetical comparative data for a series of this compound derivatives (designated as Compounds 1a, 1b, and 1c) against a known reference compound.
Table 1: Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound 1a | 55 | 25.2 |
| Compound 1b | 110 | 12.6 |
| Compound 1c | 20 | 70.1 |
| Reference Drug | 65 | 21.3 |
Table 2: Metabolic Stability in Rat Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound 1a | 42 | 33.0 |
| Compound 1b | 98 | 14.1 |
| Compound 1c | 15 | 92.4 |
| Reference Drug | 58 | 23.9 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Liver Microsomal Stability Assay
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450 (CYP) enzymes.[3]
Materials:
-
Test compounds and reference compound
-
Pooled liver microsomes (human or rat)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[3]
-
Acetonitrile (ACN) with an internal standard for reaction termination and sample analysis[1]
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis[1]
Procedure:
-
Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer and liver microsomes (final protein concentration of 0.5 mg/mL).[1]
-
Compound Addition: The test compounds are added to the wells of the 96-well plate to a final concentration of 1 µM.[1]
-
Pre-incubation: The plate is pre-incubated at 37°C for 10 minutes.[1]
-
Initiation of Reaction: The NADPH regenerating system is added to initiate the metabolic reaction.[1] Control incubations are performed without the NADPH regenerating system to assess non-enzymatic degradation.[4]
-
Time-point Sampling: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).[4]
-
Reaction Termination: The reaction is stopped by adding ice-cold acetonitrile containing an internal standard.[3]
-
Sample Processing: The plates are centrifuged to precipitate the proteins.[1]
-
Analysis: The supernatant is analyzed for the remaining parent compound concentration using a validated LC-MS/MS method.[1]
-
Data Analysis: The rate of disappearance of the compound is determined, and the half-life and intrinsic clearance are calculated.[2]
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain a full complement of both Phase I and Phase II drug-metabolizing enzymes.[5]
Materials:
-
Cryopreserved hepatocytes (human or rat)
-
Hepatocyte incubation medium
-
Test compounds and reference compound
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Acetonitrile (ACN) with an internal standard
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Hepatocytes are seeded in 96-well plates at a density of 0.5-1.0 x 10^6 cells/mL.[1]
-
Compound Addition: The test compounds are added to the wells to a final concentration of 1 µM.[1]
-
Incubation: The plates are incubated at 37°C in a humidified incubator with 5% CO2.[1]
-
Time-point Sampling: At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), aliquots are collected from the incubation wells.[1]
-
Reaction Termination and Sample Preparation: The reaction is terminated by adding 3 volumes of ice-cold acetonitrile with an internal standard.[1]
-
Sample Processing: The samples are centrifuged to precipitate cellular debris.
-
Analysis: The supernatant is analyzed for the remaining parent compound concentration using LC-MS/MS.
-
Data Analysis: The elimination rate constant, half-life, and intrinsic clearance are calculated.
Visualizations
Experimental Workflow for Microsomal Stability Assay
Caption: Workflow for the in vitro microsomal metabolic stability assay.
Potential Metabolic Pathways of this compound Derivatives
The cytochrome P450 (CYP) enzyme family is the major enzyme system responsible for Phase I metabolism of many drugs.[6] For this compound derivatives, potential metabolic pathways could involve oxidation of the sulfur atom or hydroxylation of the aromatic ring.
Caption: Potential Phase I metabolic pathways for the parent compound.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. admescope.com [admescope.com]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of [4-(Methylthio)phenoxy]acetic acid: A Safety and Operations Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides essential safety and logistical information for the disposal of [4-(Methylthio)phenoxy]acetic acid, focusing on procedural steps to mitigate risks and streamline laboratory operations.
Immediate Safety and Handling Precautions
When handling this compound, it is crucial to adhere to the following safety protocols to minimize exposure and prevent accidents:
-
Personal Protective Equipment (PPE): Always wear appropriate protective gear, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2]
-
Ventilation: Use this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[1][2]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[3] In case of accidental contact, rinse the affected area immediately and thoroughly with water.[2][4][5]
-
Hygiene: Wash hands thoroughly after handling the substance.[1][2][4] Do not eat, drink, or smoke in areas where the chemical is used or stored.[1][5]
Quantitative Data for Disposal
No specific quantitative data, such as concentration limits for different disposal methods, were available in the provided safety data sheets. Disposal procedures are primarily guided by the chemical's hazardous properties and local regulations.
| Parameter | Value | Source |
| Occupational Exposure Limits | Not established | [1][2] |
Spill Response and Cleanup Protocol
In the event of a spill, follow these steps to ensure safe and effective cleanup:
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation to disperse any airborne dust.
-
Containment: Prevent the spill from spreading and entering drains or waterways.[1][3] Cover drains if necessary.[1]
-
Cleanup: For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][2] For liquid spills, absorb the material with an inert absorbent, such as sand or vermiculite, and transfer it to a sealed container.
-
Decontamination: Clean the affected area thoroughly with soap and water.[2][5]
-
Personal Safety: If you come into contact with the substance, remove contaminated clothing immediately and wash the affected skin area.[1][4][5]
Waste Disposal Procedures
The primary method for the disposal of this compound and its containers is through a licensed and approved waste disposal plant.[1][2][3][4][5] Adherence to national and local regulations is mandatory.[1]
Key Disposal Steps:
-
Containerization: Leave the chemical in its original container if possible.[1] If not, use a suitable, tightly closed, and clearly labeled waste container. Do not mix with other waste materials.[1]
-
Labeling: Clearly label the waste container with the chemical name and any relevant hazard symbols.
-
Storage: Store the waste container in a secure, well-ventilated, and locked area, away from incompatible materials such as strong oxidizing agents and strong bases.[1][4][5]
-
Professional Disposal: Arrange for the collection and disposal of the waste by a certified hazardous waste management company. Provide them with the Safety Data Sheet (SDS) for the chemical.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling [4-(Methylthio)phenoxy]acetic acid
This guide provides crucial safety and logistical information for the handling and disposal of [4-(Methylthio)phenoxy]acetic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety.[1] This compound is known to cause skin irritation and serious eye irritation.[2]
| Protection Type | Specific Recommendations | Regulatory Standards |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. A face shield may be necessary for splash hazards.[3][4] | OSHA 29 CFR 1910.133 or European Standard EN166[1][4] |
| Skin Protection | Wear appropriate protective gloves to prevent skin contact. Chemically resistant clothing or a lab coat should be worn.[1][3] | N/A |
| Respiratory Protection | Use only in a well-ventilated area, preferably a chemical fume hood.[1][3] If ventilation is inadequate, use a NIOSH-approved respirator.[1] | OSHA 29 CFR 1910.134 and ANSI Z88.2 standards[1] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.[1]
-
Verify that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2][5]
-
Keep the chemical container tightly closed when not in use.[1][6]
2. Handling the Chemical:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]
3. In Case of Exposure:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[2]
-
Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation occurs.[2]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[2]
-
Ingestion: Rinse mouth with water. Call a POISON CENTER or doctor/physician if you feel unwell.[2][6]
Disposal Plan: Waste Management
Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.
1. Spills and Leaks:
-
For small spills, sweep up and shovel the material into suitable containers for disposal.[2][6]
-
Avoid dust formation during cleanup.[6]
2. Waste Container Management:
-
Collect all waste material, including contaminated PPE, in a designated and properly labeled hazardous waste container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and strong bases.[2][6]
3. Final Disposal:
-
Dispose of the chemical waste through a licensed and approved waste disposal company.[2][6] Do not let the product enter drains.[3]
Experimental Workflow
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
